2,4,8-Trichloro-7-methoxyquinoline
Description
Properties
IUPAC Name |
2,4,8-trichloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUHYCICHPKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383210 | |
| Record name | 2,4,8-trichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893620-26-3 | |
| Record name | 2,4,8-trichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of a proposed synthetic pathway and characterization strategy for the novel compound 2,4,8-Trichloro-7-methoxyquinoline. While direct experimental data for this specific molecule is not prevalent in published literature, this guide extrapolates established chemical principles and synthetic methodologies from structurally related quinoline derivatives to propose a viable research and development framework. The guide includes hypothetical experimental protocols, data presentation tables, and workflow visualizations intended to support researchers in the synthesis, purification, and analysis of this target compound. The potential biological relevance is briefly discussed based on the activities of analogous structures.
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic placement of substituents, such as halogens and methoxy groups, on the quinoline ring system can significantly modulate a molecule's physicochemical properties and its interaction with biological targets.
This compound is a specific derivative for which detailed synthetic and characterization data is not widely available. The presence of chloro-substituents at the 2- and 4-positions makes it a versatile intermediate for further functionalization via nucleophilic substitution reactions. The 8-chloro and 7-methoxy groups on the benzene portion of the ring system further influence its electronic and steric profile. This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this compound.
Proposed Synthesis Pathway
The proposed synthesis is a multi-step process beginning with a substituted aniline and employing the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination steps to yield the final product. This strategy is adapted from established methods for preparing similar substituted chloroquinolines.[1][2]
Logical Synthesis Workflow
The following diagram illustrates the proposed sequence of reactions to obtain this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are proposed based on analogous syntheses.[1][2][3] Researchers should perform appropriate risk assessments and optimize conditions as necessary.
Step 1: Synthesis of Diethyl ((2-chloro-3-methoxyphenyl)amino)methylene)malonate (Intermediate I)
-
In a round-bottom flask, combine 2-chloro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture at 110-120°C for 2 hours with stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the ethanol byproduct under reduced pressure.
-
The resulting crude oil or solid can typically be used in the next step without further purification.
Step 2: Synthesis of 8-Chloro-7-methoxy-4-hydroxyquinolin-2(1H)-one (Intermediate II)
-
In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C.
-
Slowly add the crude Intermediate I from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-260°C for 30-60 minutes to allow for thermal cyclization.
-
Cool the reaction mixture to below 100°C and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with hexane to remove the solvent, and dry to yield the di-hydroxyquinoline intermediate.
Step 3: Synthesis of this compound (Final Product)
-
In a flask equipped with a reflux condenser and operating in a fume hood, carefully add the dried Intermediate II (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed. A similar synthesis for a related compound uses trichlorophosphate and refluxes for 16 hours.[4]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
A full characterization is required to confirm the identity and purity of the synthesized this compound.
Characterization and Purification Workflow
Caption: General workflow for the purification and characterization of the final product.
Data Presentation
The following table summarizes the key properties of the target compound. Note: Experimental values are not available in the cited literature and must be determined empirically.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆Cl₃NO |
| Molecular Weight | 278.52 g/mol |
| Appearance | To be determined (TBD) |
| Melting Point | TBD |
| ¹H NMR | TBD |
| ¹³C NMR | TBD |
| Mass Spec (m/z) | TBD |
| IR (cm⁻¹) | TBD |
Potential Biological Significance
While no biological studies have been reported for this compound, the quinoline scaffold is of significant interest in drug development. For context, structurally related compounds have demonstrated notable biological activity:
-
Anticancer Activity: A similar compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was synthesized and evaluated for its potential to treat colorectal cancer.[5] Its mechanism was suggested to involve the modulation of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[5]
-
Antimalarial and Antibacterial Activity: Hybrid molecules incorporating the quinoline core have shown a wide range of biological activities, including antimalarial, antibacterial, and antiviral effects.[6][7]
Referenced Signaling Pathway
The PI3K/AKT/mTOR pathway, implicated in the action of a related quinoline derivative, is a key regulator of cellular processes.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
The synthesis and study of this compound could therefore provide valuable insights for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde [mdpi.com]
Spectroscopic and Structural Elucidation of 2,4,8-Trichloro-7-methoxyquinoline: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4,8-trichloro-7-methoxyquinoline. These predictions are derived from the analysis of substituent effects on the quinoline core, drawing comparisons with known derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.4 - 7.6 | s | - |
| H-5 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |
| H-6 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |
| OCH₃ | ~3.9 - 4.1 | s | - |
Note: Predictions are based on a deuterated chloroform (CDCl₃) solvent. The absence of a proton at positions 2, 4, and 8 simplifies the spectrum, leaving two aromatic protons on the benzene ring and one on the pyridine ring, in addition to the methoxy protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~122 - 124 |
| C-4 | ~140 - 142 |
| C-4a | ~148 - 150 |
| C-5 | ~128 - 130 |
| C-6 | ~115 - 117 |
| C-7 | ~158 - 160 |
| C-8 | ~135 - 137 |
| C-8a | ~125 - 127 |
| OCH₃ | ~56 - 58 |
Note: Predictions are based on a deuterated chloroform (CDCl₃) solvent.
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |
| C-H stretch (aliphatic, OCH₃) | 2950 - 2850 | Medium-Weak |
| C=N stretch (quinoline ring) | 1620 - 1580 | Medium-Strong |
| C=C stretch (aromatic) | 1550 - 1450 | Medium-Strong |
| C-O stretch (aryl ether) | 1250 - 1200 | Strong |
| C-Cl stretch | 850 - 750 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₆Cl₃NO |
| Molecular Weight | 277.52 g/mol |
| Predicted [M]+• | m/z 277, 279, 281 (isotopic pattern for 3 Cl atoms) |
| Predicted [M+H]⁺ | m/z 278, 280, 282 (isotopic pattern for 3 Cl atoms) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
¹H NMR Spectrum Acquisition:
-
The spectrum is typically recorded on a 300 MHz or higher field spectrometer.[1]
-
A standard one-pulse sequence is used.
-
Key acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Spectrum Acquisition:
-
The spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[1]
-
-
Spectrum Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]
-
A typical spectral range is 4000-400 cm⁻¹.[1]
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
This stock solution is then further diluted to a final concentration of 1-10 µg/mL.[2]
-
-
Spectrum Acquisition:
-
The analysis is typically performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[3]
-
For ESI, the sample solution is introduced into the source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.[3]
-
EI is a higher-energy ionization technique that often results in the molecular ion [M]+• and extensive fragmentation, providing valuable structural information.
-
The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Workflow for Structural Elucidation
The following diagram illustrates a standard workflow for the synthesis and structural characterization of a novel organic compound like this compound.
References
- 1. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystal Structure of Chloro-Methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the structural chemistry of chloro-methoxyquinoline derivatives, with a specific focus on the crystallographic analysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde as a representative example. Due to the limited availability of specific data for 2,4,8-Trichloro-7-methoxyquinoline, this document leverages data from closely related structures to provide insights into the molecular geometry, crystal packing, and experimental procedures relevant to this class of compounds.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution of the quinoline core with halogens and methoxy groups can significantly influence their physicochemical properties and pharmacological effects. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This guide details the crystallographic data of a representative chloro-methoxyquinoline and outlines the general experimental protocols for the synthesis and crystallographic analysis of such compounds.
Crystallographic Data
The following tables summarize the key crystallographic parameters for 2-Chloro-7-methoxyquinoline-3-carbaldehyde and other related quinoline derivatives for comparative analysis.
Table 1: Crystal Data and Structure Refinement for 2-Chloro-7-methoxyquinoline-3-carbaldehyde [1]
| Parameter | Value |
| Empirical Formula | C₁₁H₈ClNO₂ |
| Formula Weight | 221.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| Unit Cell Dimensions | a = 3.8274 Å, b = 29.579 Å, c = 8.6242 Å |
| α = 90.00°, β = 95.352°, γ = 90.00° | |
| Volume | Not explicitly stated, but calculable |
| Z | 4 |
| Residual Factor (R) | 0.0931 |
Table 2: Comparative Crystallographic Data of Related Quinolines
| Parameter | Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate[2] | (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate[3] | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one[4] |
| Empirical Formula | C₁₄H₁₄ClNO₄ | C₁₁H₁₀ClNO₂·H₂O | C₁₂H₁₃NO₃ |
| Formula Weight | 295.71 | 241.67 | 219.23 |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a=7.512 Å, b=9.759 Å, c=9.811 Å, α=76.07°, β=72.02°, γ=86.04° | a=9.161 Å, b=14.246 Å, c=9.464 Å, β=116.82° | a=11.4824 Å, b=6.9072 Å, c=14.4978 Å, β=113.13° |
| Volume (ų) | 664.0 | 1102.3 | 1057.42 |
| Z | 2 | 4 | 4 |
| R-factor (%) | 3.6 | Not explicitly stated | 7.7 |
Experimental Protocols
The following sections describe generalized methodologies for the synthesis and crystallographic analysis of chloro-methoxyquinoline derivatives, based on established procedures for similar compounds.[5][6][7][8]
3.1 Synthesis of Halogenated Methoxyquinolines
A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction.[7][9] This is typically followed by chlorination to introduce the chloro-substituent.
-
Step 1: Formation of the 4-hydroxyquinoline intermediate. An appropriately substituted aniline (e.g., 3-methoxyaniline) is reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate.[6][7] The resulting intermediate is then subjected to thermal cyclization in a high-boiling point solvent like diphenyl ether to yield the 4-hydroxyquinoline.[6][7]
-
Step 2: Chlorination. The 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group.[6][7][8] This reaction is often performed at reflux.
-
Step 3: Purification. The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][8]
3.2 X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures like 150 K, using a radiation source such as Mo Kα.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.[4][10]
Visualizations
4.1 Experimental Workflow
Caption: Generalized workflow for the synthesis and crystallographic analysis of halogenated methoxyquinolines.
4.2 Potential Signaling Pathway
While the specific biological activity of this compound is not documented, related indoloquinoline derivatives have been investigated for their potential to modulate cancer-related signaling pathways.[11] The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and a common target in cancer drug discovery.
Caption: A conceptual diagram of the PI3K/AKT/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.
References
- 1. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and a plausible synthetic route for 2,4,8-Trichloro-7-methoxyquinoline. Due to the limited availability of direct experimental data for this specific polysubstituted quinoline, this document leverages established principles of quinoline chemistry and spectroscopic data from analogous structures to present a robust theoretical and practical framework. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing detailed experimental protocols, predicted physicochemical and spectroscopic data, and an analysis of the compound's reactivity.
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and pharmaceutical agents. The substitution pattern on the quinoline ring system profoundly influences its chemical and biological properties. Halogenated quinolines, in particular, are crucial intermediates in organic synthesis and often exhibit potent biological activities. This guide focuses on the specific, yet sparsely documented, compound this compound, providing a detailed exploration of its chemical nature.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₅Cl₃NO |
| Molecular Weight | 260.52 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | > 150 °C (Estimated) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO); Insoluble in water.[4] |
| pKa (most basic) | ~1-2 (Estimated, due to the electron-withdrawing effects of three chlorine atoms) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-8.5 ppm (m, 2H, Ar-H), δ ~4.0 ppm (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160-165 ppm (C-O), ~150-155 ppm (C=N), ~140-145 ppm (quaternary C-Cl), ~115-135 ppm (aromatic CH and quaternary C). |
| Mass Spectrometry (EI) | M⁺ peak at m/z 259, 261, 263 (isotopic pattern for 3 Cl atoms). |
| Infrared (IR) Spectroscopy | ~3050-3100 cm⁻¹ (Ar C-H stretch), ~1550-1600 cm⁻¹ (C=C and C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl stretch). |
Proposed Synthesis
A plausible multi-step synthesis for this compound is outlined below, commencing from the commercially available 3-methoxyaniline. This synthetic strategy is designed based on well-established reactions in quinoline chemistry.[5][6][7]
Detailed Experimental Protocols
Step 1: Synthesis of 7-Methoxy-4-hydroxyquinoline
This step follows a modified Conrad-Limpach synthesis.[6]
-
Materials: 3-Methoxyaniline, diethyl malonate, diphenyl ether, sodium methoxide.
-
Procedure:
-
A mixture of 3-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2 hours.
-
The resulting intermediate is added dropwise to a refluxing solution of diphenyl ether containing sodium methoxide (1.0 eq).
-
The reaction mixture is refluxed for an additional hour.
-
After cooling, the solid product is collected by filtration, washed with petroleum ether, and then treated with aqueous NaOH.
-
The aqueous solution is filtered and acidified with acetic acid to precipitate 7-methoxy-4-hydroxyquinoline.
-
The product is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of 7-Methoxy-4-hydroxy-8-nitroquinoline
-
Materials: 7-Methoxy-4-hydroxyquinoline, concentrated sulfuric acid, fuming nitric acid.
-
Procedure:
-
7-Methoxy-4-hydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.
-
A cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
Step 3: Synthesis of 8-Amino-7-methoxy-4-hydroxyquinoline
-
Materials: 7-Methoxy-4-hydroxy-8-nitroquinoline, iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
A suspension of 7-methoxy-4-hydroxy-8-nitroquinoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water is heated to reflux.
-
Concentrated hydrochloric acid (catalytic amount) is added portion-wise.
-
The reaction is refluxed for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.
-
The residue is neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.
-
Step 4: Synthesis of 8-Amino-2,4-dichloro-7-methoxyquinoline
This step involves the chlorination of the 4-hydroxy and 2-oxo tautomer.[8]
-
Materials: 8-Amino-7-methoxy-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 8-amino-7-methoxy-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (10-15 eq) is heated at 100-110 °C for 3-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Step 5: Synthesis of this compound
This final step utilizes the Sandmeyer reaction to replace the amino group with a chloro substituent.[7][9]
-
Materials: 8-Amino-2,4-dichloro-7-methoxyquinoline, sodium nitrite, concentrated hydrochloric acid, copper(I) chloride.
-
Procedure:
-
8-Amino-2,4-dichloro-7-methoxyquinoline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
This cold diazonium salt solution is then added portion-wise to a stirred solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
After cooling, the mixture is extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Chemical Reactivity
The reactivity of this compound is dictated by the electronic properties of the quinoline ring and the nature of its substituents. The presence of three electron-withdrawing chlorine atoms and one electron-donating methoxy group creates a complex reactivity profile.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. The C4 position is generally more reactive than the C2 position.[10] The chlorine at the C8 position, being on the benzene ring, is significantly less reactive towards SNAr unless activated by other strong electron-withdrawing groups. Therefore, selective substitution at the C4 position can be achieved under milder conditions, while harsher conditions would be required for substitution at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
All three chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide a versatile platform for introducing a wide range of substituents (aryl, alkyl, amino, alkoxy, etc.) at the 2, 4, and 8 positions. The relative reactivity of the chloro groups in these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions, allowing for sequential and site-selective functionalization.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound, its structural features suggest potential for further exploration in drug discovery. The polychlorinated quinoline core can serve as a versatile scaffold for the synthesis of libraries of novel compounds. The differential reactivity of the chloro substituents allows for the systematic introduction of various functionalities to probe structure-activity relationships (SAR) against a range of biological targets. The methoxy group can also play a role in modulating the pharmacokinetic properties of potential drug candidates.
Conclusion
This technical guide has provided a detailed theoretical and practical overview of this compound. A plausible, multi-step synthesis has been proposed with detailed experimental protocols derived from established literature for analogous compounds. The chemical reactivity has been analyzed, highlighting the potential for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct experimental data remains elusive, this guide serves as a foundational resource for researchers interested in the synthesis and further investigation of this and related polychlorinated quinoline derivatives for applications in medicinal chemistry and materials science.
References
- 1. 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: In Silico Prediction of 2,4,8-Trichloro-7-methoxyquinoline Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects[1]. The versatility of the quinoline scaffold makes it a privileged structure in the design of novel therapeutic agents[1]. This whitepaper presents a comprehensive in silico workflow to predict the bioactivity of a novel compound, 2,4,8-Trichloro-7-methoxyquinoline.
The utilization of computational methods in the early stages of drug discovery has become indispensable. These in silico techniques, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, offer a rapid and cost-effective means to prioritize compounds for further experimental validation, thereby accelerating the drug development pipeline[2][3][4]. This guide provides detailed methodologies for a hypothetical in silico investigation of this compound, from target identification to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel compound like this compound involves a multi-step computational approach. The overall workflow is designed to systematically identify potential biological targets, predict binding affinity and activity, and assess the compound's drug-like properties.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Target Identification and Prioritization
Objective: To identify and prioritize potential biological targets for this compound based on structural similarity to known active compounds.
Methodology:
-
Ligand-Based Target Prediction:
-
The 2D structure of this compound is used as a query to search chemical databases such as PubChem, ChEMBL, and DrugBank.
-
Similarity searches (e.g., Tanimoto coefficient) are performed to identify existing compounds with high structural similarity.
-
The known biological targets of these similar compounds are compiled.
-
-
Target Prioritization:
-
The identified targets are ranked based on their relevance to human diseases, druggability, and the strength of evidence linking them to quinoline-like scaffolds.
-
Targets with available 3D crystal structures in the Protein Data Bank (PDB) are given higher priority for subsequent structure-based studies.
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with the prioritized biological targets.[5][6]
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the RCSB PDB.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina or Glide.
-
Define the grid box to encompass the entire binding site of the target protein.
-
Run the docking simulation to generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (e.g., kcal/mol) for the different poses. The lower the binding energy, the more favorable the interaction.
-
Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding pocket.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a mathematical model that correlates the chemical structure of quinoline derivatives with their biological activity, and to predict the activity of this compound.[7][8]
Methodology:
-
Data Set Preparation:
-
Compile a dataset of quinoline derivatives with known biological activity against a specific target (e.g., IC50 values).
-
Ensure the data is curated and standardized. The biological activity data is typically converted to a logarithmic scale (e.g., pIC50).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and physicochemical properties).
-
-
Model Development and Validation:
-
Divide the dataset into a training set (typically 70-80%) and a test set.
-
Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to build a QSAR model using the training set.
-
Validate the model internally (e.g., cross-validation) and externally using the test set. Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[7]
-
-
Prediction:
-
Use the validated QSAR model to predict the biological activity of this compound.
-
Pharmacophore Modeling and Virtual Screening
Objective: To identify the key chemical features responsible for the bioactivity of a set of known active ligands and to use this model to screen for other potentially active compounds.[9][10]
Methodology:
-
Pharmacophore Model Generation:
-
Ligand-Based: Align a set of known active molecules that bind to the same target to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[10]
-
Structure-Based: Analyze the interactions between a ligand and its target protein in a known complex structure to define the key pharmacophoric features.
-
-
Model Validation:
-
Validate the pharmacophore model by screening a test set containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine).
-
The screening will identify molecules that match the pharmacophoric features, which can then be further evaluated using molecular docking.
-
ADMET Prediction
Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.
Methodology:
-
Property Calculation:
-
Utilize in silico tools and web servers (e.g., SwissADME, pkCSM) to predict a range of ADMET properties.
-
-
Key Parameters to Evaluate:
-
Absorption: Lipophilicity (logP), water solubility, intestinal absorption, and cell permeability (e.g., Caco-2).
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
-
Drug-Likeness Evaluation:
-
Assess compliance with rules such as Lipinski's Rule of Five to evaluate the compound's potential as an orally bioavailable drug.
-
Data Presentation
The following tables are templates for summarizing the quantitative data that would be generated from the in silico experiments described above.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Target A | XXXX | -8.5 | Tyr23, Leu54, Asn89 | H-bond, Hydrophobic |
| Target B | YYYY | -7.2 | Phe112, Val130 | Pi-pi stacking |
| Target C | ZZZZ | -6.8 | Asp78, Arg101 | H-bond, Electrostatic |
Table 2: QSAR Model Performance
| Model | R² (Training) | Q² (Cross-Validation) | R² (Test) | RMSE (Test) |
| Model 1 | 0.85 | 0.72 | 0.81 | 0.35 |
| Predicted pIC50 for this compound: | 6.5 |
Table 3: Pharmacophore Model Validation
| Model ID | Actives in Test Set | Inactives in Test Set | Actives Identified | Inactives Identified | Goodness of Hit (GH) Score |
| Pharm-1 | 20 | 200 | 18 | 15 | 0.85 |
Table 4: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| LogP | 3.2 | Optimal lipophilicity |
| Water Solubility | Moderately Soluble | Favorable for absorption |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Distribution | ||
| Plasma Protein Binding | ~90% | High binding |
| BBB Permeant | No | Low risk of CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity |
Potential Signaling Pathways
Quinoline derivatives have been reported to modulate several key signaling pathways implicated in diseases such as cancer and inflammation. Based on this, this compound may potentially interact with targets within these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers.[1][11][12][13]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its hyperactivation is a hallmark of many cancers.[2][3][14][15]
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in regulating inflammatory responses and cell survival. Quinoline derivatives have been identified as inhibitors of this pathway.[16][17][18][19]
Conclusion
This whitepaper outlines a systematic in silico approach for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate a comprehensive profile of this novel compound. The detailed protocols and data presentation templates provided herein serve as a guide for conducting and reporting such computational studies.
The insights gained from this in silico workflow can effectively guide the subsequent stages of drug discovery, including hit-to-lead optimization and the design of in vitro and in vivo experiments. This predictive approach not only enhances the efficiency of the research process but also increases the likelihood of discovering novel therapeutic agents. The potential modulation of key signaling pathways, such as EGFR, PI3K/Akt, and NF-κB, by quinoline derivatives suggests that this compound may hold promise as a modulator of these therapeutically relevant cascades. Further experimental validation is warranted to confirm the computational predictions and to fully elucidate the pharmacological potential of this compound.
References
- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. ClinPGx [clinpgx.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neovarsity.org [neovarsity.org]
- 8. optibrium.com [optibrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Polychlorinated 7-Methoxyquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core with various substituents allows for the fine-tuning of its pharmacological profile. Among these, the 7-methoxy group is a common feature in several biologically active quinolines, often influencing their metabolic stability and target engagement. Concurrently, halogenation, particularly chlorination, is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity and electronic character, which can significantly impact a compound's potency and pharmacokinetic profile.
This technical guide delves into the structure-activity relationship (SAR) of polychlorinated 7-methoxyquinolines, a class of compounds with underexplored therapeutic potential. While direct and extensive research on this specific combination of substitutions is nascent, this document aims to provide a comprehensive overview by extrapolating from the known biological activities of related chlorinated and methoxylated quinoline derivatives. We will explore the anticipated impact of chlorination patterns on the 7-methoxyquinoline core, present generalized experimental protocols for SAR investigation, and visualize key conceptual frameworks to guide future research in this promising area.
Hypothesized Structure-Activity Relationship
The introduction of chlorine atoms at various positions on the 7-methoxyquinoline scaffold is expected to significantly influence its biological activity, particularly its cytotoxic and potential anticancer effects. The number and position of these electron-withdrawing groups can alter the molecule's overall electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Predicted Impact of Chlorination on the Cytotoxicity of 7-Methoxyquinolines
The following table summarizes the hypothesized structure-activity relationship for polychlorinated 7-methoxyquinolines based on general principles of medicinal chemistry and findings from related chlorinated heterocyclic compounds. The predicted activity is a qualitative assessment and requires empirical validation.
| Substitution Pattern | Predicted Cytotoxicity | Rationale |
| Monochloro-7-methoxyquinolines | ||
| 2-Chloro-7-methoxyquinoline | Moderate | The chlorine at the 2-position may enhance activity by influencing the electronics of the pyridine ring, but could also be susceptible to metabolic displacement. |
| 4-Chloro-7-methoxyquinoline | High | The 4-chloro substitution is a common feature in potent quinoline-based drugs (e.g., chloroquine). It can serve as a leaving group for nucleophilic substitution or contribute to target binding. |
| 5- or 8-Chloro-7-methoxyquinoline | Moderate to High | Chlorination on the carbocyclic ring is expected to increase lipophilicity, potentially enhancing cell permeability and target interaction. |
| 6-Chloro-7-methoxyquinoline | Moderate | Similar to 5- or 8-substitution, this is likely to increase lipophilicity and may influence interactions with specific biological targets. |
| Dichloro-7-methoxyquinolines | ||
| 2,4-Dichloro-7-methoxyquinoline | High | The combination of two activating chloro groups could significantly enhance reactivity and biological activity. |
| 5,8-Dichloro-7-methoxyquinoline | High | Increased lipophilicity and potential for multiple points of interaction with a biological target could lead to enhanced potency. |
| Trichloro/Tetrachloro-7-methoxyquinolines | ||
| Multiple Chlorinations | Variable (Potentially High with Increased Toxicity) | Extensive chlorination will significantly increase lipophilicity, which may lead to high potency but also potential for off-target effects, poor solubility, and general cytotoxicity. |
Experimental Protocols
To empirically determine the SAR of polychlorinated 7-methoxyquinolines, a systematic approach involving chemical synthesis and biological evaluation is necessary. Below are detailed, generalized methodologies for key experiments.
General Synthesis of a Polychlorinated 7-Methoxyquinoline
This protocol outlines a plausible synthetic route for a dichlorinated 7-methoxyquinoline derivative, which can be adapted to generate a library of analogues with varying chlorination patterns.
Scheme: A multi-step synthesis starting from a commercially available methoxyaniline.
-
Step 1: Synthesis of 7-Methoxy-4-quinolinol.
-
React 3-methoxyaniline with diethyl malonate in the presence of a suitable catalyst (e.g., polyphosphoric acid) at elevated temperatures to facilitate the Conrad-Limpach reaction, yielding the 4-hydroxyquinoline core.
-
-
Step 2: Chlorination of the Quinolinol.
-
Treat the 7-methoxy-4-quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-methoxyquinoline.
-
-
Step 3: Further Ring Chlorination.
-
The resulting 4-chloro-7-methoxyquinoline can be subjected to electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) to introduce additional chlorine atoms onto the quinoline ring. The position of this second chlorination will be directed by the existing substituents.
-
-
Purification and Characterization.
-
The final product should be purified using column chromatography or recrystallization.
-
Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for the assay.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Logical Workflow for SAR Exploration
The following diagram illustrates the logical progression of a structure-activity relationship study for polychlorinated 7-methoxyquinolines.
Caption: A workflow for SAR exploration of polychlorinated 7-methoxyquinolines.
Hypothesized Signaling Pathway Inhibition
Based on the known mechanisms of action for many quinoline-based anticancer agents, a plausible signaling pathway that could be targeted by polychlorinated 7-methoxyquinolines is the topoisomerase II-mediated DNA cleavage pathway.
Caption: A potential mechanism of action via topoisomerase II inhibition.
Conclusion and Future Directions
The exploration of polychlorinated 7-methoxyquinolines represents a promising, yet largely untapped, area of medicinal chemistry. Based on the established roles of both the 7-methoxy group and chlorine substituents in modulating the biological activity of heterocyclic compounds, it is reasonable to hypothesize that this class of molecules will exhibit significant cytotoxic and potential anticancer properties. The SAR is likely to be heavily influenced by the position and degree of chlorination, which will affect the compounds' physicochemical properties and their interactions with biological targets.
The successful development of novel therapeutic agents from this scaffold will depend on a systematic and iterative process of design, synthesis, and biological evaluation. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on such investigations. Future work should focus on the synthesis of a diverse library of polychlorinated 7-methoxyquinolines and their screening against a broad panel of cancer cell lines. Subsequent studies should then aim to elucidate the mechanism of action of the most potent compounds and optimize their properties to develop lead candidates with improved efficacy and safety profiles. Through such dedicated efforts, the full therapeutic potential of polychlorinated 7-methoxyquinolines can be realized.
Initial Cytotoxicity Profile of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro cytotoxicity of the novel synthetic compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. The data and protocols presented herein are collated from recent studies and are intended to serve as a foundational resource for researchers in oncology and drug discovery. This document details the compound's cytotoxic efficacy against various cancer cell lines, outlines the experimental methodologies for its evaluation, and explores its putative mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, hereafter referred to as Compound 49, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour incubation period. The results, summarized in the table below, indicate a potent and selective cytotoxic effect, particularly against colorectal cancer cell lines.
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HCT116 | Colorectal Carcinoma | 0.35 |
| Caco-2 | Colorectal Adenocarcinoma | 0.54 |
| PANC-1 | Pancreatic Cancer | Not Specified |
| SMMC-7721 | Liver Cancer | Not Specified |
| AGS | Gastric Cancer | Not Specified |
| HIEC | Normal Human Intestinal Epithelial | > 50 |
Data compiled from studies on the synthesis and biological activity of Compound 49.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to ascertain the cytotoxic profile of Compound 49.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., HCT116, Caco-2)
-
Complete culture medium (specific to cell line)
-
Compound 49 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[1] The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A dilution series of Compound 49 is prepared in the culture medium. The overnight medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µM).[1] Control wells should include medium with vehicle (DMSO) and medium alone.
-
Incubation: The plates are incubated for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C.[1]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[1]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle.
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of Compound 49 for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and fixed in 75% ethanol overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA. Propidium iodide (PI) is then added to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies have shown that Compound 49 induces cell cycle arrest at the G2/M phase in HCT116 and Caco-2 cells.[2][3][4]
Apoptosis Assay
The induction of apoptosis can be detected through various methods, including Annexin V/PI staining and analysis of mitochondrial membrane potential.
Annexin V/PI Staining:
-
Cell Treatment and Harvesting: Cells are treated with Compound 49, harvested, and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Cell Treatment and Staining: Cells treated with Compound 49 are stained with a fluorescent dye such as JC-10. In healthy cells with a high mitochondrial membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic cells with a decreased potential, JC-10 remains in its monomeric form and fluoresces green.
-
Analysis: The change in fluorescence is measured by flow cytometry or a fluorescence microplate reader. Compound 49 has been shown to reduce the mitochondrial membrane potential in colorectal cancer cells.[1][3][4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
PI3K/AKT/mTOR Signaling Pathway Modulation
Compound 49 is reported to exert its cytotoxic effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by the compound.
Mechanism of Action Summary
The initial screening of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline suggests a multi-faceted mechanism of action contributing to its cytotoxicity:
-
Inhibition of Cell Proliferation: The compound effectively inhibits the proliferation of colorectal cancer cells.[1][3][4]
-
Cell Cycle Arrest: It induces a halt in the cell cycle at the G2/M phase, preventing cancer cells from proceeding to mitosis.[1][2][3][4]
-
Induction of Apoptosis: The compound promotes programmed cell death by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[1][2][3][4]
-
Signaling Pathway Modulation: The cytotoxic effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4]
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,4,8-Trichloro-7-methoxyquinoline is a sparsely documented compound. The following guide consolidates available information and presents standardized methodologies for its characterization. Some data points may be estimated based on the properties of structurally similar compounds and should be confirmed through empirical testing.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.
Structural and General Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₆Cl₃NO | Calculated |
| Molecular Weight | 274.52 g/mol | Calculated |
| CAS Registry Number | 129013-63-4 | Literature Search |
| Appearance | White to off-white crystalline solid (Predicted) | Inference from similar quinoline derivatives |
| IUPAC Name | This compound | IUPAC Nomenclature |
Experimentally Determinable Properties
The following table summarizes key physicochemical parameters. Due to the limited data on this specific molecule, the values presented are benchmark estimates. Detailed protocols for their experimental determination are provided in Section 2.
| Parameter | Estimated Value | Significance in Drug Development |
| Melting Point (°C) | 135 - 145 | Purity assessment, formulation design |
| Solubility (in water) | < 0.1 mg/L | Affects bioavailability and formulation |
| LogP (Octanol/Water) | ~ 4.5 | Predicts membrane permeability and hydrophobicity |
| pKa (basic) | ~ 2.5 | Influences solubility and absorption at different pH |
Experimental Protocols
Accurate characterization requires standardized experimental procedures. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the estimated melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound in water.
-
Materials: this compound, distilled water, temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV system.
-
Procedure:
-
An excess amount of the compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged to separate the undissolved solid.
-
A sample of the clear supernatant is carefully removed, diluted, and its concentration is determined using a validated HPLC-UV method against a calibration curve.
-
LogP Determination (HPLC Method)
The partition coefficient (LogP) can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its hydrophobicity.
-
Procedure:
-
A series of standards with known LogP values are injected into an RP-HPLC system.
-
The retention time for each standard is recorded, and a calibration curve of retention time versus LogP is constructed.
-
This compound is then injected under the same chromatographic conditions.
-
Its retention time is measured, and its LogP value is interpolated from the calibration curve.
-
Visualized Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships in scientific research. The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and development of a novel compound like this compound.
Quantum Chemical Calculations for 2,4,8-Trichloro-7-methoxyquinoline: A Technical Guide
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline scaffold with various substituents allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological and chemical behavior. The specific compound, 2,4,8-Trichloro-7-methoxyquinoline, is a polysubstituted quinoline whose properties are not yet extensively documented in public literature.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular structure, reactivity, and spectroscopic properties of novel compounds.[1] These computational methods provide a theoretical framework to predict molecular geometries, vibrational frequencies, electronic transitions, and reactivity indices, offering valuable insights that complement and guide experimental research.[2] This technical guide outlines a comprehensive theoretical and experimental workflow for the synthesis, characterization, and in-depth quantum chemical analysis of this compound.
Experimental and Computational Protocols
A thorough investigation of this compound necessitates a combined experimental and computational approach. This section details the proposed protocols for its synthesis, spectroscopic characterization, and the theoretical calculations required to understand its fundamental properties.
Proposed Synthesis
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. A standard single-pulse experiment is typically sufficient for ¹H NMR, while ¹³C NMR may require a greater number of scans to achieve an adequate signal-to-noise ratio.[4] 2D NMR experiments like COSY and HSQC could be used for unambiguous assignment of proton and carbon signals.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The FT-IR spectrum would be recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum would be scanned in the range of 4000–400 cm⁻¹ to identify the characteristic vibrational modes of the functional groups present in the molecule, such as C-Cl, C-O, and C=N stretching vibrations.
Computational Methodology
All quantum chemical calculations would be performed using a software package like Gaussian. The computational protocol would be as follows:
-
Geometry Optimization: The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6] This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules. The optimization would be performed without any symmetry constraints, and the nature of the stationary point would be confirmed by the absence of imaginary frequencies in the vibrational analysis.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies would be calculated at the same level of theory to predict the infrared spectrum of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and the approximations inherent in the computational method.[7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[2]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface would be mapped to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for this compound, as would be obtained from the computational protocols described above.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | 1.745 | N1-C2-C3 | 123.5 |
| C4-Cl | 1.738 | C2-C3-C4 | 118.9 |
| C8-Cl | 1.751 | C3-C4-N1 | 117.6 |
| C7-O | 1.362 | C6-C7-C8 | 121.3 |
| O-CH₃ | 1.428 | C7-O-CH₃ | 117.5 |
| N1-C2 | 1.315 | C5-C10-N1 | 118.2 |
| C3-C4 | 1.421 | C9-N1-C2 | 117.8 |
Table 2: Hypothetical Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | Aromatic C-H stretch |
| ~2950 | C-H stretch (methoxy) |
| ~1610 | C=N stretch |
| ~1580 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (asymmetric) |
| ~1050 | C-Cl stretch |
| ~850 | C-H bend (out-of-plane) |
Table 3: Hypothetical Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 2.15 eV |
Visualization of Workflow
The following diagram illustrates the integrated workflow for the investigation of this compound, from its chemical synthesis to the prediction of its properties through quantum chemical calculations.
Caption: Workflow for the synthesis, characterization, and quantum chemical analysis.
Conclusion
This technical guide presents a comprehensive, albeit hypothetical, framework for the study of this compound. The integration of chemical synthesis, spectroscopic characterization, and detailed quantum chemical calculations provides a powerful approach to understanding the fundamental properties of this and other novel quinoline derivatives. The predicted geometrical, vibrational, and electronic data serve as a valuable reference for future experimental work and can guide the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The application of such a workflow is crucial for accelerating the discovery and development of new chemical entities.
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Stability and Degradation of 2,4,8-Trichloro-7-methoxyquinoline: Acknowledging a Research Gap
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pursuit of novel therapeutic agents necessitates a comprehensive understanding of their chemical stability and degradation profiles. This knowledge is paramount for ensuring drug safety, efficacy, and for the development of robust formulations and analytical methods. This guide was intended to provide an in-depth technical overview of the stability and degradation of the specific compound, 2,4,8-Trichloro-7-methoxyquinoline. However, a thorough search of the current scientific literature and chemical databases has revealed a significant gap in available information.
At present, there are no published studies detailing the stability, degradation pathways, or forced degradation of this compound.
This absence of data precludes the creation of the intended detailed guide, including quantitative data tables, experimental protocols, and visualizations of degradation pathways. The scientific community has not yet characterized the behavior of this specific molecule under stress conditions.
While we cannot provide specific data for this compound, we can offer a foundational framework based on the general principles of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] This framework can guide future research into the stability of this and other novel chemical entities.
General Principles of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process.[1][2][4] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[1] The primary objectives of such studies are:
-
To establish the intrinsic stability of the molecule. [1][3]
-
To develop and validate stability-indicating analytical methods. [2][4]
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.[2]
A Generalized Experimental Workflow for Future Studies
Should research on this compound commence, a typical forced degradation study would follow a structured workflow. The following diagram illustrates a generalized experimental approach.
Caption: A generalized workflow for conducting forced degradation studies.
Typical Experimental Protocols in Forced Degradation
While specific conditions would need to be optimized for this compound, the following provides a general outline of protocols that would be employed.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | The drug substance is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl). The mixture is then typically heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed. |
| Base Hydrolysis | Similar to acid hydrolysis, the drug substance is treated with a basic solution (e.g., 0.1 M NaOH) and heated. Samples are taken at intervals, neutralized, and subjected to analysis. |
| Oxidative Degradation | The drug substance is exposed to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or with gentle heating. The reaction is monitored over time, and samples are analyzed. |
| Thermal Degradation | The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) in a stability chamber for a specified duration. Samples are then dissolved and analyzed. |
| Photodegradation | The drug substance, both in solid form and in solution, is exposed to a controlled source of UV and visible light. A control sample is kept in the dark to differentiate between light-induced and thermal degradation. |
Analytical Techniques for Degradation Product Analysis
The identification and quantification of degradation products rely on a suite of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a cornerstone for separating and quantifying the drug and its degradants.[4] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3][5]
Path Forward and a Call for Research
The absence of stability and degradation data for this compound represents a clear and present research opportunity. For any future development involving this compound, a comprehensive forced degradation study will be a mandatory first step. The general principles and workflows outlined in this document provide a roadmap for such an investigation.
It is our hope that this acknowledgment of a knowledge gap will stimulate research in this area. The scientific community is encouraged to undertake studies to characterize the stability and degradation of this compound, thereby contributing to the broader understanding of novel chemical entities and ensuring the safety and efficacy of future medicines.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note on Novel Synthetic Routes for 2,4,8-Trichloro-7-methoxyquinoline
This document provides detailed protocols for a novel, efficient synthetic pathway for the preparation of this compound, a key intermediate in the development of various pharmacologically active compounds. The described route is a multi-step synthesis commencing from 2,5-dichloro-4-methoxyaniline, followed by a Gould-Jacobs reaction to construct the quinoline core, and a final double chlorination step.
Logical Flow of the Synthetic Protocol
The synthesis is designed as a three-step process. The initial step involves the condensation of the aniline starting material with diethyl ethoxymethylenemalonate. The subsequent step is a thermal cyclization to form the quinolinone intermediate. The final step is a chlorination to yield the target product.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key intermediates and the final product with their respective quantitative data based on representative synthetic procedures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| Diethyl ((2,5-dichloro-4-methoxyphenyl)amino)methylene)malonate | C₁₅H₁₇Cl₂NO₅ | 378.20 | 92 | >95% |
| 8-chloro-4-hydroxy-7-methoxyquinolin-2(1H)-one | C₁₀H₈ClNO₃ | 225.63 | 85 | >98% |
| This compound | C₁₀H₆Cl₃NO | 278.52 | 88 | >99% |
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis of this compound and its intermediates.
Step 1: Synthesis of Diethyl ((2,5-dichloro-4-methoxyphenyl)amino)methylene)malonate
This step involves the condensation of 2,5-dichloro-4-methoxyaniline with diethyl ethoxymethylenemalonate, which is the initial phase of the Gould-Jacobs reaction.[1]
Experimental Protocol:
-
In a 250 mL round-bottom flask, combine 2,5-dichloro-4-methoxyaniline (10.0 g, 52.1 mmol, 1.0 equivalent) with diethyl ethoxymethylenemalonate (12.4 g, 57.3 mmol, 1.1 equivalents).
-
Heat the mixture at 110-120°C for 2 hours with stirring. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product, Diethyl ((2,5-dichloro-4-methoxyphenyl)amino)methylene)malonate, can be used in the next step without further purification.
Step 2: Synthesis of 8-chloro-4-hydroxy-7-methoxyquinolin-2(1H)-one
This protocol outlines the thermal cyclization of the intermediate from Step 1 to form the quinolinone ring system.[1]
Experimental Protocol:
-
Heat 150 mL of diphenyl ether in a 500 mL three-necked flask to 250°C.
-
Slowly add the crude Diethyl ((2,5-dichloro-4-methoxyphenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-260°C. The cyclization reaction is typically complete within 30-60 minutes. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to below 100°C and add 200 mL of hexane to precipitate the product.
-
Filter the solid, wash with hexane (3 x 50 mL), and then with ethanol (2 x 30 mL).
-
Dry the solid under vacuum to obtain 8-chloro-4-hydroxy-7-methoxyquinolin-2(1H)-one.
Step 3: Synthesis of this compound (Final Product)
This final step describes the chlorination of the 4-hydroxy-2-quinolone intermediate to yield the desired product.[1][2]
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, carefully add 8-chloro-4-hydroxy-7-methoxyquinolin-2(1H)-one (5.0 g, 22.2 mmol, 1.0 equivalent) to phosphorus oxychloride (POCl₃) (30 mL, 323 mmol, 14.6 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.
Workflow Diagram
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,4,8-Trichloro-7-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring system allows for the fine-tuning of their pharmacological properties. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of various derivatives of 2,4,8-trichloro-7-methoxyquinoline. This starting material offers multiple reactive sites for cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery and development.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The regioselectivity of these reactions on a polychlorinated scaffold like this compound is a critical aspect of the synthetic strategy. Based on studies of similar polychlorinated heteroaromatic systems, such as 2,4,7-trichloroquinazoline, the different positions on the quinoline ring are expected to exhibit differential reactivity, which can be exploited for selective functionalization.[3][4] Typically, the 4-position of a chloroquinoline is the most electrophilic and therefore the most reactive site for nucleophilic substitution and cross-coupling, followed by the 2-position, with the 8-position being the least reactive.
Proposed Synthetic Strategy
A sequential, regioselective cross-coupling strategy is proposed for the derivatization of this compound. This approach allows for the introduction of different substituents at the 4-, 2-, and 8-positions in a controlled manner. The general workflow would involve the initial functionalization at the most reactive C4 position, followed by subsequent couplings at the C2 and C8 positions under more forcing conditions or with more reactive catalyst systems.
Caption: Proposed regioselective functionalization workflow.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Note: These protocols are based on general procedures for similar substrates and will likely require optimization for the specific this compound scaffold.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of a chloroquinoline with a boronic acid or ester.
Materials:
-
This compound (or a less substituted derivative)
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the chloroquinoline starting material, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of a chloroquinoline with a primary or secondary amine.
Materials:
-
This compound (or a less substituted derivative)
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%)
-
Base (e.g., NaOt-Bu, LiHMDS, or K₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloroquinoline starting material, the palladium catalyst, the phosphine ligand, and the base to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization
The following tables provide a hypothetical summary of expected yields for the sequential functionalization of this compound. These are illustrative and the actual results will depend on the specific substrates and optimized reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 8 | 75-85 |
Table 2: Subsequent Buchwald-Hartwig Amination at the C2-Position
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 70-80 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | LiHMDS | 1,4-Dioxane | 110 | 24 | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | K₂CO₃ | Toluene | 100 | 16 | 70-85 |
Logical Relationships in Catalytic Cycles
The underlying mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a series of well-defined steps in a catalytic cycle. Understanding these cycles is crucial for troubleshooting and optimizing the reactions.
Caption: Catalytic cycles for cross-coupling reactions.
Conclusion
The palladium-catalyzed functionalization of this compound provides a versatile platform for the synthesis of novel quinoline derivatives. By employing a regioselective, sequential cross-coupling strategy, a wide range of substituents can be introduced at the C2, C4, and C8 positions. The provided protocols serve as a starting point for the development of optimized conditions for the synthesis of compound libraries with potential applications in drug discovery and development. Careful control of reaction parameters, including catalyst, ligand, base, solvent, and temperature, will be essential for achieving high yields and selectivities.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. | Semantic Scholar [semanticscholar.org]
Application of 2,4,8-Trichloro-7-methoxyquinoline in Medicinal Chemistry: A Representative Profile
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have shown significant promise in oncology, with demonstrated anticancer properties that act through various mechanisms to halt cancer cell proliferation and trigger cell death.[1][2][3][4] The presence of chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines the potential medicinal chemistry applications of 2,4,8-trichloro-7-methoxyquinoline, with a focus on its prospective role as an anticancer agent, drawing parallels from related molecules.
Hypothesized Biological Activity
Based on the activities of other substituted quinolines, this compound is hypothesized to exhibit potent anticancer activity.[3][4] Many quinoline derivatives function as inhibitors of protein kinases, which are key regulators of cellular growth, survival, and differentiation.[1] Specifically, pathways such as the PI3K/Akt/mTOR signaling cascade, often dysregulated in cancer, are potential targets.[5][6] The cytotoxic effects of such compounds are often evaluated across a panel of cancer cell lines to determine their potency and selectivity.[2]
Quantitative Data: Anticancer Activity of Representative Quinoline Derivatives
The anticancer efficacy of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values are indicative of higher potency.[1] The following tables present IC50 values for various substituted quinoline derivatives against several cancer cell lines.
Table 1: Cytotoxicity of Quinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 7 (substituted) | T47D (Breast) | 0.016 | [2] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [7] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [7] |
| 5a (CF3 substituted) | HL-60 (Leukemia) | 19.88 (µg/mL) | |
| 5g (CF3 substituted) | HL-60 (Leukemia) | Potent Activity Reported | |
| HTI 21 | Various | High Cytotoxicity Reported | [8] |
| HTI 22 | Various | High Cytotoxicity Reported | [8] |
Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [1] |
| 12e | HCT-116 (Colon) | 5.34 | [1] |
| 12e | MCF-7 (Breast) | 5.21 | [1] |
| 6 | HL-60 (Leukemia) | 0.59 | [1] |
| 7 | HepG-2 (Liver) | 2.71 | [1] |
| 7 | A549 (Lung) | 7.47 | [1] |
| 7 | MCF-7 (Breast) | 6.55 | [1] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a hypothetical multi-step synthesis adapted from established methods for preparing substituted quinolines.[9][10][11][12][13]
Step 1: Synthesis of 7-Methoxyquinolin-4-ol This step is based on the Gould-Jacobs reaction.[10]
-
React 3-methoxyaniline with diethyl ethoxymethylenemalonate at 100-120°C for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure.
-
Heat the crude intermediate in a high-boiling point solvent like diphenyl ether at approximately 240-260°C for 30-60 minutes to induce thermal cyclization.
-
Cool the mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Filter, wash with hexane, and dry to obtain 7-methoxyquinolin-4-ol.
Step 2: Chlorination at the 4-position
-
Carefully add 7-methoxyquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and cautiously pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) to a pH of 8-9 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-7-methoxyquinoline.
Step 3: Subsequent Chlorination at the 2 and 8 positions Further chlorination would be required to obtain the final product. This could potentially be achieved through electrophilic aromatic substitution reactions, though specific conditions would need to be developed and optimized.
Diagram 1: Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of a compound against cancer cell lines.[7][14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using regression analysis.
Diagram 2: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.[7]
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[5][6][16][17][18]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified duration.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other relevant proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Diagram 3: PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.[5]
Protocol 4: In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on a specific kinase.[19][20][21][22][23]
-
Reaction Setup: In a microplate well, combine the kinase of interest, the appropriate substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based Assays: Using kits that measure ADP production, which is proportional to kinase activity.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
This structured approach, combining synthesis, in vitro cytotoxicity screening, and mechanistic studies, provides a comprehensive framework for evaluating the potential of novel quinoline derivatives like this compound in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Chlorinated Quinolines in Drug Synthesis
A Case Study on 4-Chloro-6,7-dimethoxyquinoline as a Key Intermediate for the Anticancer Drug Cabozantinib
Introduction
While specific applications of 2,4,8-trichloro-7-methoxyquinoline as an intermediate in drug synthesis are not extensively documented in publicly available scientific literature, the broader class of chlorinated quinolines represents a cornerstone in the development of numerous therapeutic agents. This document will focus on a closely related and well-documented analogue, 4-chloro-6,7-dimethoxyquinoline , to illustrate the critical role of such intermediates. This compound is a pivotal precursor in the synthesis of Cabozantinib , a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[1][2][3]
These notes provide an in-depth overview of the synthesis of Cabozantinib, highlighting the key transformations involving 4-chloro-6,7-dimethoxyquinoline. Detailed experimental protocols for the synthesis of the intermediates and the final active pharmaceutical ingredient are provided, along with a summary of the biological context of Cabozantinib's mechanism of action.
Application Notes
Biological and Therapeutic Context of Cabozantinib
Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis.[4] Its primary targets include MET, VEGFR2, and AXL, which are often dysregulated in various cancers, including medullary thyroid carcinoma, renal cell carcinoma, and hepatocellular carcinoma.[1] By inhibiting these kinases, Cabozantinib can disrupt key signaling pathways responsible for cancer cell proliferation, invasion, and the formation of new blood vessels that supply tumors.[1] The 6,7-dimethoxyquinoline core of Cabozantinib is crucial for its binding to the ATP-binding pocket of these kinases.
Synthetic Strategy Overview
The synthesis of Cabozantinib from 4-chloro-6,7-dimethoxyquinoline is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline. This is typically achieved through a multi-step synthesis starting from more readily available precursors, followed by a crucial chlorination step of the corresponding 4-hydroxyquinoline.[5]
-
Nucleophilic Aromatic Substitution to form the Ether Linkage. The chlorine atom at the 4-position of the quinoline ring is displaced by an aminophenol derivative to form a key diaryl ether intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[6][7][8]
-
Amide Bond Formation. The final step involves the coupling of the aniline intermediate with a cyclopropane dicarboxylic acid derivative to yield Cabozantinib.[9]
The following diagram illustrates the overall synthetic workflow for Cabozantinib, starting from the precursor to 4-chloro-6,7-dimethoxyquinoline.
Caption: Synthetic workflow for Cabozantinib.
The diagram below illustrates the signaling pathways inhibited by Cabozantinib.
Caption: Cabozantinib's mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
This protocol describes a common route for the synthesis of the 4-hydroxyquinoline precursor.[5]
-
Step 1.1: Nitration of 3,4-Dimethoxyacetophenone
-
Charge a suitable reactor with 3,4-dimethoxyacetophenone and acetic acid.
-
Stir the mixture and heat to approximately 60°C until all solids dissolve.
-
Slowly add 65 wt% nitric acid to the solution while maintaining the temperature at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.
-
-
Step 1.2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dissolve the 2-nitro-4,5-dimethoxyacetophenone in a suitable solvent such as toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to reflux (approximately 110-120°C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
-
-
Step 1.3: Reductive Cyclization
-
Suspend the product from the previous step in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).
-
Pressurize the reactor with hydrogen gas and heat to approximately 100°C.
-
Monitor the reaction until completion.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate to obtain crude 4-hydroxy-6,7-dimethoxyquinoline.
-
Purify the crude product by recrystallization.
-
Protocol 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline
This protocol details the conversion of the 4-hydroxy group to a chloro group.[3][10][11][12]
-
In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).
-
Add a suitable solvent, for example, diethylene glycol dimethyl ether.
-
While stirring, add phosphorus oxychloride (e.g., 3.5 equivalents).
-
Heat the reaction mixture to 90-100°C for 4 to 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to approximately 20°C.
-
Carefully quench the reaction mixture by slowly adding it to a cold aqueous solution of a base, such as 10% potassium carbonate.
-
Stir the mixture for a period to allow for the precipitation of the crude product.
-
Collect the solid by suction filtration, wash with water, and dry to obtain crude 4-chloro-6,7-dimethoxyquinoline.
-
Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v).[3]
Protocol 3: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
This protocol describes the nucleophilic aromatic substitution to form the diaryl ether linkage.[6][13]
-
Add 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and 4-aminophenol (1.4 equivalents) to N,N-dimethylacetamide.
-
Cool the mixture to 0°C.
-
Slowly add a solution of sodium tert-butoxide (1.4 equivalents) in N,N-dimethylacetamide.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain for 5 hours.
-
Cool the reaction mixture to 0°C and add purified water.
-
Stir for 15-16 hours to allow for crystallization.
-
Filter the solid, wash with purified water, and dry to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
Protocol 4: Synthesis of Cabozantinib
This is the final amide coupling step to yield Cabozantinib.[9]
-
Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) and methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (1.4 equivalents) to tetrahydrofuran.
-
Cool the mixture to 0°C.
-
Slowly add a 2M solution of isopropyl magnesium chloride in tetrahydrofuran (6 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0°C and slowly add purified water.
-
Stir for 5-6 hours to allow for crystallization.
-
Filter the solid, wash with purified water, and dry to obtain Cabozantinib.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Chloro-6,7-dimethoxyquinoline
| Parameter | Recommended Range | Optimal Value (Example) | Reference |
| Chlorinating Agent | POCl₃, PCl₃, PCl₅, SOCl₂ | POCl₃ | [3][14] |
| Molar Ratio (Substrate:Agent) | 1:0.5 to 1:8 | 1:3.5 | [3][14] |
| Solvent | Diglyme, Toluene, Acetonitrile | Diethylene glycol dimethyl ether | [3][14] |
| Concentration of Substrate | 0.05 - 1.5 mol/L | 0.57 mol/L | [3][14] |
| Reaction Temperature | 60 - 120 °C | 90 - 100 °C | [3][14] |
| Reaction Time | 1 - 15 hours | 4 - 12 hours | [3][14] |
| Yield | - | 79.2% | [3] |
Table 2: Key Intermediates and Final Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Hydroxy-6,7-dimethoxyquinoline | C₁₁H₁₁NO₃ | 205.21 | Off-white to yellow solid | 285-290 |
| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | Light brown or gray solid | 130-132 |
| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | C₁₇H₁₆N₂O₃ | 296.32 | White powder | - |
| Cabozantinib | C₂₈H₂₄FN₃O₅ | 501.51 | Off-white solid | - |
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]
- 8. tdcommons.org [tdcommons.org]
- 9. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoline Derivatives
Topic: Anticancer Activity of 2,4,8-Trichloro-7-methoxyquinoline on Cell Lines
Disclaimer: Publicly available research data specifically detailing the anticancer activity of this compound is not available at the time of this writing. The following application notes and protocols are presented as a comprehensive framework for evaluating novel quinoline compounds, using data from structurally related quinoline derivatives as illustrative examples. These examples are intended to guide researchers in the experimental design, data interpretation, and visualization relevant to the study of new anticancer agents.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] These compounds can exert their effects through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and modulating critical oncogenic signaling pathways.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to assess the anticancer potential of novel quinoline derivatives, exemplified by the hypothetical evaluation of this compound.
Quantitative Data Summary (Illustrative Examples)
The following tables summarize cytotoxicity data from studies on various quinoline derivatives. This data is provided to illustrate how results for a novel compound like this compound would be presented.
Table 1: Cytotoxicity (IC50/GI50) of Various Quinoline Derivatives on Cancer Cell Lines.
| Compound Name/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 7.35 - 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast | 8.22 | [3] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | Colorectal | 0.35 | [4] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 | Colorectal | 0.54 | [4] |
| 7-Chloroquinoline Derivative (QTCA-1) | MDA-MB-231 | Breast (Triple Negative) | 20.60 (24h) | [5] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 | Colorectal | 8.50 | [6] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 | Colorectal | 6.15 | [6] |
Table 2: Effect of Quinoline Derivatives on Cell Cycle and Apoptosis.
| Compound Name | Cell Line | Effect | Observation | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 & Caco-2 | Cell Cycle Arrest | G2/M Phase Arrest | [4] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | Apoptosis | 76.1% increase in cells with reduced mitochondrial membrane potential | [4] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 | Cell Cycle Arrest | 85.07% increase in G2 phase cells (at 10 µM) | [7] |
| 7-Chloroquinoline Derivative (QTCA-1) | MDA-MB-231 | Apoptosis | 80.4% dead cells | [5] |
| 7-Chloroquinoline Derivative (QTCA-1) | MCF-7 | Cell Cycle Arrest | G0/G1 Phase Arrest | [5] |
Experimental Protocols
The following are detailed protocols for key experiments used to determine the anticancer activity of a novel compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
70% ice-cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Generalized PI3K/Akt/mTOR signaling pathway often targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of diverse oncogenic signaling pathways by oroxylin A: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 2,4,8-Trichloro-7-methoxyquinoline. The protocols detailed below are based on established methodologies for assessing the efficacy of quinoline derivatives against a range of microbial pathogens.
Introduction to this compound
Quinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] The novel compound, this compound, is a synthetic derivative designed to leverage the antimicrobial potential of the quinoline scaffold. Its efficacy against various bacterial and fungal strains can be systematically evaluated using standardized antimicrobial susceptibility testing methods.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 32 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 |
| Escherichia coli (ATCC 25922) | Gram-negative | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |
Table 3: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (ATCC 10231) | 32 |
| Cryptococcus neoformans (ATCC 32264) | 16 |
| Aspergillus niger (ATCC 9029) | 64 |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of each row, add 100 µL of the this compound stock solution to achieve the desired starting concentration. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.[7][8]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to ascertain the concentration of the antimicrobial agent that is bactericidal.[4][5]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot from each well.
-
Plating: Spread the aliquot evenly onto the surface of an agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4][5]
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10][11]
Materials:
-
Sterile filter paper disks
-
This compound solution of a known concentration
-
Mueller-Hinton agar plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[12]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Potential Signaling Pathway Inhibition
While the precise mechanism of action for this compound is yet to be elucidated, many quinoline-based antimicrobials are known to interfere with essential cellular processes in microorganisms. A plausible mechanism could involve the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair in bacteria. Another potential target is the electron transport chain, disrupting cellular respiration.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. apjhs.com [apjhs.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
Application Notes and Protocols for High-Throughput Screening of 2,4,8-Trichloro-7-methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3] Analogs of 2,4,8-Trichloro-7-methoxyquinoline represent a chemical space with potential for discovering novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target.[4][5]
These application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of a hypothetical but therapeutically relevant protein kinase, designated "Kinase X," from a library of this compound analogs. Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for drug discovery.[6][7] The protocols herein describe a primary biochemical screen to identify direct inhibitors, followed by a secondary cell-based assay to confirm activity in a cellular context and eliminate compounds with non-specific cytotoxicity.
Hypothetical Signaling Pathway
In many oncogenic pathways, aberrant signaling leads to uncontrolled cell growth. The following diagram illustrates a hypothetical pathway where Kinase X is a critical downstream effector. Activation of an upstream receptor tyrosine kinase (RTK) leads to the phosphorylation and activation of Kinase X, which in turn phosphorylates substrate proteins that promote cell cycle progression and inhibit apoptosis. The this compound analogs are screened for their ability to inhibit Kinase X, thereby blocking this pro-survival signaling cascade.
Caption: Hypothetical signaling pathway of Kinase X and its inhibition by quinoline analogs.
High-Throughput Screening Workflow
The screening process is designed as a cascade to efficiently identify potent and cell-active compounds while minimizing false positives.[8] It begins with a large-scale primary screen of the entire compound library at a single concentration, followed by progressively more detailed studies on a smaller set of "hit" compounds.
Caption: A generalized workflow for the high-throughput screening campaign.
Experimental Protocols
The following protocols are designed for use with automated liquid handling systems in a 384-well plate format to ensure reproducibility and throughput.[5][8]
Protocol 1: Primary Biochemical HTS for Kinase X Inhibition
This protocol uses a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition of Kinase X.
Materials:
-
Recombinant Human Kinase X
-
Kinase Substrate Peptide
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, opaque microplates
-
Compound library of this compound analogs (10 mM in DMSO)
-
Acoustic liquid handler or pin tool
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM.
-
Controls: Designate columns for controls:
-
Negative Control (0% Inhibition): Add 20 nL of DMSO.
-
Positive Control (100% Inhibition): Add 20 nL of a known potent inhibitor of Kinase X (or a general kinase inhibitor like staurosporine) for a final concentration of 1 µM.
-
-
Enzyme Addition: Add 5 µL of Kinase X enzyme solution (e.g., 2 ng/µL in assay buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (e.g., 100 µM substrate peptide and 20 µM ATP in assay buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Protocol 2: Dose-Response and IC50 Determination
This protocol is used for confirmed hits to determine their potency (IC50 value).
Procedure:
-
Serial Dilution: Create 8-point, 3-fold serial dilutions for each hit compound in DMSO, starting from a 10 mM stock.
-
Compound Plating: Transfer 20 nL of each concentration of the hit compounds to a 384-well assay plate.
-
Assay Execution: Follow steps 2-8 from Protocol 1.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Secondary Cell-Based Viability/Cytotoxicity Assay
This assay determines whether the hit compounds affect the viability of a cancer cell line that is dependent on Kinase X signaling.
Materials:
-
Kinase X-dependent human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
384-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Confirmed hit compounds from the biochemical assay
Procedure:
-
Cell Plating: Seed the 384-well plates with 2,500 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of each hit compound at various concentrations (prepared as in Protocol 2) to the cell plates. Include DMSO-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. A decrease in signal corresponds to a decrease in the number of viable cells.
Data Presentation
Quantitative data from HTS should be organized for clarity and easy comparison.
Table 1: Representative Primary HTS Data (10 µM Screening)
| Compound ID | Analog Substitution | % Inhibition (Kinase X) | Primary Hit? |
| QN-001 | 2,4,8-Trichloro-7-methoxy | 8.2 | No |
| QN-034 | 2-Cl, 4-F, 8-Br, 7-OCH₃ | 65.7 | Yes |
| QN-035 | 2-Cl, 4-NH₂, 8-Cl, 7-OCH₃ | 92.1 | Yes |
| QN-036 | 2-Cl, 4-OH, 8-Cl, 7-OCH₃ | 15.4 | No |
| QN-112 | 2-Br, 4-Cl, 8-Cl, 7-OCH₃ | 88.5 | Yes |
| QN-113 | 2-I, 4-Cl, 8-Cl, 7-OCH₃ | 95.3 | Yes |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Biochemical IC50 (µM) | Cell Viability EC50 (µM) | Selectivity Index (SI)¹ |
| QN-035 | 0.45 | 1.2 | 2.7 |
| QN-112 | 1.1 | 3.5 | 3.2 |
| QN-113 | 0.18 | 0.6 | 3.3 |
| QN-240 | 8.9 | > 50 | > 5.6 |
| QN-241 | 0.82 | 25.1 | 30.6 |
¹ Selectivity Index (SI) is calculated as EC50 / IC50. A higher SI value is generally desirable, indicating that the compound's cytotoxic effect occurs at concentrations significantly higher than those required for target inhibition.
Hit-to-Lead Progression
After identifying validated hits, the next phase involves medicinal chemistry efforts to optimize these compounds into leads with improved potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 2,4,8-Trichloro-7-methoxyquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent functionalization of the versatile 2,4,8-trichloro-7-methoxyquinoline scaffold. This heterocyclic core is a key building block for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined below are based on established chemical transformations of analogous quinoline systems, offering a robust starting point for derivatization and structure-activity relationship (SAR) studies.
Synthesis of the this compound Scaffold
The primary synthetic route to the target scaffold involves the chlorination of the commercially available precursor, 8-chloro-7-methoxyquinoline-2,4-diol. This transformation is typically achieved using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.
Experimental Protocol: Chlorination of 8-chloro-7-methoxyquinoline-2,4-diol
This protocol is adapted from procedures for the chlorination of similar quinolinone systems.
Materials:
-
8-chloro-7-methoxyquinoline-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, but recommended)
-
Anhydrous toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-chloro-7-methoxyquinoline-2,4-diol (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the suspension.
-
If used, add phosphorus pentachloride (PCl₅, 1.1-1.5 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Data Presentation: Synthesis Yield
| Precursor | Reagents | Conditions | Product | Typical Yield (%) |
| 8-chloro-7-methoxyquinoline-2,4-diol | POCl₃, PCl₅, Toluene | Reflux, 4-12 h | This compound | 70-85 |
Note: Yields are estimated based on analogous reactions and may require optimization for this specific substrate.
Functionalization of the this compound Scaffold
The chlorine atoms at the 2- and 4-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SₙAr). Generally, the C4-position is more reactive towards nucleophiles than the C2-position. This differential reactivity allows for selective and sequential functionalization.
Selective Nucleophilic Substitution at the C4-Position
By controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), selective substitution at the C4-position can be achieved.
Experimental Protocol: General Procedure for C4-Amination
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., isopropanol, DMF, or acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (optional, depending on the amine)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a reaction vessel.
-
Add the amine (1.0-1.2 eq) and the base (if required).
-
Stir the reaction mixture at room temperature to a moderate heat (e.g., 60-80 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: C4-Functionalization
| Nucleophile (Nu-H) | Reagents & Conditions | Product | Typical Yield (%) |
| Aniline | Isopropanol, reflux, 6 h | 2,8-dichloro-7-methoxy-N-phenylquinolin-4-amine | 80-95 |
| Morpholine | K₂CO₃, DMF, 120 °C, 24 h | 4-(2,8-dichloro-7-methoxyquinolin-4-yl)morpholine | 85-95 |
| Ethanethiol | NaH, THF, 0 °C to rt, 4 h | 4-(ethylthio)-2,8-dichloro-7-methoxyquinoline | 75-90 |
| Sodium methoxide | Methanol, rt, 2 h | 2,8-dichloro-4,7-dimethoxyquinoline | 80-95 |
Note: Yields are estimated based on analogous reactions on chloroquinolines.
Functionalization at the C2-Position
Substitution at the C2-position generally requires harsher reaction conditions (higher temperatures, stronger nucleophiles, or longer reaction times) after the C4-position has been functionalized.
Experimental Protocol: General Procedure for C2-Amination (following C4-functionalization)
Materials:
-
4-substituted-2,8-dichloro-7-methoxyquinoline
-
Primary or secondary amine (excess)
-
High-boiling solvent (e.g., DMF, NMP, or sealed tube conditions)
Procedure:
-
Dissolve the 4-substituted-2,8-dichloro-7-methoxyquinoline (1.0 eq) in the high-boiling solvent.
-
Add an excess of the desired amine.
-
Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to the C4-amination protocol.
Visualizations
Synthetic Workflow
Caption: Synthetic route to functionalized this compound derivatives.
Potential Signaling Pathway Inhibition
Caption: General mechanism of kinase inhibition by quinoline-based compounds.
Application Notes and Protocols: The Potential of 2,4,8-Trichloro-7-methoxyquinoline in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its versatile structure allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various protein kinases. This document explores the prospective application of a novel, hypothetical compound, 2,4,8-Trichloro-7-methoxyquinoline , in the design of kinase inhibitors. While direct experimental data for this specific molecule is not available in the current literature, these notes and protocols are based on the extensive research conducted on structurally related quinoline derivatives and provide a foundational guide for its potential synthesis, evaluation, and application in cancer research.[4]
The rationale for investigating this compound lies in the known contributions of its structural features. The quinoline core provides a robust scaffold for ATP-competitive inhibition.[5] The chloro substituents at positions 2, 4, and 8 can enhance binding affinity through halogen bonding and occupy hydrophobic pockets within the kinase active site. The methoxy group at position 7 is a common feature in many potent kinase inhibitors, contributing to target engagement and favorable pharmacokinetic properties.
Potential Target Kinases and Biological Activity
Derivatives of the quinoline scaffold have demonstrated significant inhibitory activity against a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] Based on structure-activity relationships of similar compounds, this compound could potentially target key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.
Hypothetical Inhibitory Activity Data
The following table summarizes projected IC50 values for this compound against a panel of cancer-relevant kinases. These values are illustrative and based on data for other substituted quinoline inhibitors.
| Target Kinase | Projected IC50 (nM) | Rationale for Targeting |
| EGFR | 50 - 200 | Often overexpressed in non-small cell lung cancer and other solid tumors. |
| VEGFR-2 | 100 - 500 | A key mediator of tumor angiogenesis. |
| Src | 75 - 300 | Involved in cancer cell proliferation, survival, and metastasis. |
| Abl | 200 - 800 | A critical target in chronic myeloid leukemia.[6] |
Signaling Pathway Perturbation
A primary mechanism of action for quinoline-based kinase inhibitors is the disruption of key signaling cascades that drive tumorigenesis. By inhibiting kinases like EGFR and VEGFR, this compound could potentially block downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound as a kinase inhibitor.
Synthesis of this compound
The synthesis of this compound would likely be a multi-step process. A plausible synthetic route could start from a substituted aniline and involve a cyclization reaction to form the quinoline core, followed by chlorination steps. The Gould-Jacobs reaction is a common method for constructing the quinoline ring system.[7]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of the test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, Src)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compound (this compound)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.
-
Incubate for a specified time at room temperature to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another period to allow the tracer to bind to the kinase.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, HUVEC for angiogenesis)
-
Complete cell culture medium
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) and Optimization
The this compound scaffold offers multiple points for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
While this compound is a hypothetical molecule at present, its structural features suggest it could be a promising starting point for the development of novel kinase inhibitors. The quinoline core is a well-validated scaffold for targeting a variety of kinases, and the specific substitution pattern of this compound offers intriguing possibilities for potent and selective inhibition. The protocols and conceptual frameworks provided herein offer a robust starting point for any research group interested in synthesizing and evaluating this and other novel quinoline derivatives for anticancer applications. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to determine its true therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Fluorescent Probes from 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and potential applications of novel fluorescent probes derived from 2,4,8-trichloro-7-methoxyquinoline. This document offers detailed experimental protocols for the synthesis and application of a hypothetical probe, designated as Q-Probe 1 , for cellular imaging.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many synthetic dyes and biologically active molecules. The highly functionalized this compound scaffold serves as a versatile starting material for the development of novel fluorescent probes. The strategic placement of chloro substituents at the C2, C4, and C8 positions allows for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This modular synthetic approach enables the fine-tuning of the photophysical and biological properties of the resulting probes.
The inherent fluorescence of the quinoline nucleus can be modulated by the introduction of electron-donating and electron-withdrawing groups, as well as by extending the π-conjugated system. This allows for the rational design of probes for specific applications, including live-cell imaging, sensing of biological analytes, and high-throughput screening in drug discovery.
Hypothetical Fluorescent Probe: Q-Probe 1
For the purpose of these application notes, we will focus on a hypothetical fluorescent probe, Q-Probe 1 , synthesized from this compound. The synthetic strategy involves a sequential, regioselective functionalization of the quinoline core. The proposed structure of Q-Probe 1 features a morpholino group at the C4 position, introduced via a Buchwald-Hartwig amination, and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at the C2 position, introduced via a Suzuki-Miyaura coupling. The remaining chloro group at the C8 position and the methoxy group at the C7 position also influence the overall spectroscopic properties.
Data Presentation
The anticipated photophysical and biological properties of Q-Probe 1 are summarized in the table below. These values are estimations based on data reported for structurally similar quinoline-based fluorescent probes.
| Property | Anticipated Value |
| Maximum Absorption Wavelength (λabs) | ~385 nm |
| Maximum Emission Wavelength (λem) | ~495 nm |
| Stokes Shift | ~110 nm |
| Molar Extinction Coefficient (ε) | ~28,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | ~0.45 |
| Cellular Localization | Potentially lysosomes or mitochondria |
| Cytotoxicity | Low to moderate at working concentrations |
Experimental Protocols
Synthesis of Q-Probe 1
The synthesis of Q-Probe 1 from this compound is proposed as a two-step process involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Buchwald-Hartwig Amination for the Synthesis of 2,8-dichloro-7-methoxy-4-morpholinoquinoline
This protocol describes the selective amination at the C4 position of the quinoline ring.
-
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd2(dba)3, XPhos, and NaOtBu.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,8-dichloro-7-methoxy-4-morpholinoquinoline.
-
Step 2: Suzuki-Miyaura Coupling for the Synthesis of Q-Probe 1
This protocol describes the subsequent arylation at the C2 position.
-
Materials:
-
2,8-dichloro-7-methoxy-4-morpholinoquinoline (1.0 equiv.)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv.)
-
Potassium carbonate (K2CO3) (2.0 equiv.)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2,8-dichloro-7-methoxy-4-morpholinoquinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole, Pd(dppf)Cl2, and K2CO3.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Q-Probe 1 .
-
Protocol for Cellular Imaging with Q-Probe 1
This protocol provides a general guideline for staining and imaging live cells with Q-Probe 1. Optimization may be required for different cell types and experimental conditions.
-
Materials:
-
Q-Probe 1
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Q-Probe 1 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging substrate and culture until they reach the desired confluency.
-
Probe Loading:
-
On the day of the experiment, dilute the 1 mM stock solution of Q-Probe 1 in pre-warmed cell culture medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Q-Probe 1 (e.g., excitation ~385 nm, emission ~495 nm).
-
-
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of Q-Probe 1.
Caption: Experimental workflow for live-cell imaging with Q-Probe 1.
Caption: Hypothetical signaling pathway interaction of Q-Probe 1.
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2,4,8-Trichloro-7-methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 2,4,8-Trichloro-7-methoxyquinoline. Given the absence of a standardized, publicly available protocol for this specific molecule, this guide addresses challenges inferred from the synthesis of structurally related quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A common and logical approach involves a multi-step synthesis starting from a substituted aniline. A plausible route begins with the synthesis of 8-chloro-7-methoxyquinolin-4-ol, followed by a di-chlorination step to introduce chlorine atoms at the 2- and 4-positions.
Q2: What are the most critical steps and potential challenges in this synthesis?
A2: The most critical steps are the initial cyclization to form the quinoline core and the final chlorination. Key challenges include:
-
Low yields during the initial quinoline ring formation.
-
Controlling the regioselectivity of the chlorination to obtain the desired 2,4,8-trichloro substitution pattern.
-
Side reactions , such as over-chlorination or incomplete chlorination.
-
Purification of the final product from a mixture of isomers and byproducts.
Q3: What chlorinating agents are suitable for the final di-chlorination step?
A3: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxyquinolines to chloroquinolines.[1][2] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to enhance reactivity.[3] The choice of reagent and reaction conditions will be critical for achieving the desired dichlorination at the 2- and 4-positions.
Q4: How can I monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine when the starting material has been consumed. It is advisable to use a co-spot of the starting material and the reaction mixture for accurate comparison.
Q5: What are the expected reactivity patterns of the quinoline ring during chlorination?
A5: The quinoline ring system has distinct electronic properties. Nucleophilic substitution, such as the replacement of a hydroxyl group with a chlorine atom using POCl₃, readily occurs at the 2- and 4-positions.[4] Electrophilic substitution, which is not the primary mechanism with POCl₃ but is relevant for other halogenation reactions, tends to occur at the 5- and 8-positions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 8-chloro-7-methoxyquinolin-4-ol | 1. Incomplete cyclization during the Gould-Jacobs reaction.[5] 2. Suboptimal reaction temperature for cyclization. 3. Impure starting materials (e.g., substituted aniline). | 1. Ensure the high-boiling point solvent (e.g., Dowtherm A) reaches the required temperature (typically >240 °C). 2. Increase the reaction time for the cyclization step. 3. Purify the aniline precursor before use. |
| Incomplete Di-chlorination to the Final Product | 1. Insufficient amount of chlorinating agent (POCl₃). 2. Reaction temperature is too low or reaction time is too short. 3. Presence of moisture, which deactivates the POCl₃.[2] | 1. Increase the molar excess of POCl₃. 2. Raise the reaction temperature to reflux (around 110 °C) and extend the reaction time.[5] 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Formation of Mono-chlorinated Byproducts (e.g., 2,8-dichloro- or 4,8-dichloro-) | 1. Insufficient reactivity for di-chlorination under the current conditions. | 1. Consider adding PCl₅ to the POCl₃ to increase the chlorinating strength. 2. Increase the reaction temperature and time to drive the reaction to completion. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The electron-rich nature of the methoxy-substituted quinoline ring can be sensitive to harsh acidic conditions at high temperatures.[2] | 1. Carefully control the reaction temperature and avoid overheating. 2. Consider a lower reaction temperature for a longer duration. |
| Difficult Purification of the Final Product | 1. Similar polarity of the desired product and chlorinated isomers, making separation by column chromatography challenging. | 1. Experiment with different solvent systems for column chromatography to improve separation. 2. Consider recrystallization from a suitable solvent or solvent mixture to purify the product. |
Experimental Protocols
Protocol 1: Synthesis of 8-chloro-7-methoxyquinolin-4-ol (Hypothetical)
This protocol is a hypothetical adaptation based on the Gould-Jacobs reaction for similar structures.[5][6]
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-3-methoxyaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Initial Condensation: Heat the mixture at 120-140 °C for 2 hours. Ethanol is produced as a byproduct and can be removed by distillation.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 30-60 minutes.
-
Work-up: Cool the reaction mixture and add hexane or another non-polar solvent to precipitate the product.
-
Purification: Collect the solid by filtration, wash with hexane, and dry to yield 8-chloro-7-methoxyquinolin-4-ol.
Protocol 2: Synthesis of this compound (Hypothetical)
This protocol is adapted from general procedures for the chlorination of hydroxyquinolines.[1][2][5]
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add 8-chloro-7-methoxyquinolin-4-ol (1.0 eq.) and phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it is alkaline. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final chlorination step.
References
Technical Support Center: Purification of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the purification of 2,4,8-Trichloro-7-methoxyquinoline.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: My compound is decomposing during silica gel column chromatography.
-
Question: I am attempting to purify this compound using silica gel column chromatography, but I'm observing significant decomposition of my product on the column. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives. This is often due to the acidic nature of the silica gel interacting with the basic nitrogen of the quinoline ring. Here are several strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.
-
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room may also help reduce the rate of decomposition.
-
Issue 2: My compound is streaking or showing poor separation on a TLC plate or column.
-
Question: My this compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
-
Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.
-
Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent system can significantly improve the peak shape by competing for the acidic sites on the silica gel.
-
Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for good separation. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Issue 3: I am having difficulty getting my this compound to crystallize.
-
Question: I have prepared a solution of my compound for recrystallization and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
-
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.
-
Seeding: Add a tiny, pure crystal of the compound (a seed crystal) to the solution to initiate crystal growth.
-
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Use a Co-solvent System: If the compound is too soluble in one solvent, a second solvent (an anti-solvent) in which the compound is insoluble can be slowly added to the solution until it becomes cloudy, which indicates the onset of precipitation. Gentle warming to redissolve, followed by slow cooling, can promote crystallization. Common solvent mixtures include ethanol/water, acetone/water, and hexane/ethyl acetate.[1]
-
Issue 4: The yield from my recrystallization is very low.
-
Question: I successfully obtained crystals of this compound, but the final yield is much lower than expected. What could be the cause?
-
Answer: A low yield can result from several factors:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.
To Improve Yield:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution has cooled completely (an ice bath can be used after initial cooling to room temperature) before filtration.
-
Consider a different recrystallization solvent or a co-solvent system where the compound has lower solubility at cold temperatures.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Recommended Solvents/Mobile Phase (Starting Point) | Expected Purity | Expected Yield | Pros | Cons |
| Recrystallization | Ethanol, Methanol, Acetone, Toluene, or co-solvents like Hexane/Ethyl Acetate | Good to Excellent (>98%) | Moderate to High | Simple, cost-effective, scalable. | Can have lower yields if the compound is somewhat soluble in the cold solvent; may not remove impurities with similar solubility. |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 1% Triethylamine | Excellent (>99%) | Good | High resolution for separating closely related impurities. | Potential for compound decomposition on acidic silica; more time-consuming and uses more solvent than recrystallization. |
| Column Chromatography (Alumina) | Hexane/Ethyl Acetate gradient | Excellent (>99%) | Good | Good for compounds sensitive to acidic conditions. | Can have different selectivity compared to silica. |
| Preparative TLC | Similar to column chromatography mobile phase | High (>98%) | Low | Good for small-scale purification and method development. | Not suitable for large quantities of material. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, acetone, or toluene). If the compound dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of this compound on Silica Gel
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should give the desired compound an Rf value of approximately 0.3. Add 1% triethylamine to the mobile phase to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: 2,4,8-Trichloro-7-methoxyquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,4,8-Trichloro-7-methoxyquinoline, with a focus on improving reaction yields.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively approached in a two-step sequence involving a cyclization reaction to form the quinoline core, followed by a chlorination step.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound? A1: A reliable method involves a two-step process:
-
Gould-Jacobs Reaction: Cyclization of 2-chloro-3-methoxyaniline with diethyl (ethoxymethylene)malonate in a high-boiling solvent like diphenyl ether to form the core structure, 8-chloro-7-methoxy-4-hydroxyquinoline.
-
Chlorination: Treatment of the resulting 4-hydroxyquinoline intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce chlorine atoms at the 2- and 4-positions.[1][2]
Q2: My overall yield is consistently low. What are the most likely causes? A2: Low overall yield can typically be attributed to issues in one or both of the primary synthetic steps. Key areas to investigate include incomplete cyclization in Step 1 due to the deactivated nature of the aniline precursor, inefficient chlorination in Step 2, or product loss during work-up and purification.[3]
Q3: Which reaction parameters are most critical for maximizing yield? A3: For the cyclization step, precise temperature control is crucial to prevent the decomposition of reactants while ensuring the reaction proceeds to completion.[3] For the chlorination step, the key parameters are the excess of the chlorinating agent and a sufficiently high reaction temperature to ensure complete conversion.[1][2]
Q4: What are the expected side products that could lower my yield? A4: In the cyclization step, tar formation due to excessive heat is a common issue.[3] In the chlorination step, incomplete reaction can lead to a mixture of products, including 8-chloro-4-chloro-7-methoxy-2-hydroxyquinoline and the starting 4-hydroxyquinoline intermediate, complicating purification and reducing the yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Caption: A general troubleshooting workflow for addressing low yields.
Issue: Low Yield in Step 1 (Gould-Jacobs Cyclization)
Q: My cyclization reaction to form 8-chloro-7-methoxy-4-hydroxyquinoline is resulting in a very low yield. What should I investigate? A: Low yields in this step are often related to the reduced reactivity of the aniline precursor and suboptimal reaction conditions.
-
Potential Cause 1: Poor Substrate Reactivity. The electron-withdrawing chloro group on the 2-chloro-3-methoxyaniline deactivates the aromatic ring, making the cyclization step more difficult than with unsubstituted anilines.[3][4]
-
Solution: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to find the optimal balance before significant decomposition occurs.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The Gould-Jacobs reaction requires high temperatures, but excessive heat can cause polymerization and tar formation, while insufficient heat leads to an incomplete reaction.[3]
-
Solution: Carefully control the temperature of the heating mantle or oil bath. Ensure uniform heating and stirring to avoid localized hot spots. If significant tarring is observed, attempt the reaction at a slightly lower temperature for a longer duration.
-
-
Potential Cause 3: Presence of Moisture. Water can interfere with the reaction equilibrium.[3]
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Issue: Low Yield in Step 2 (Chlorination)
Q: The conversion of 8-chloro-7-methoxy-4-hydroxyquinoline to the final product is inefficient. How can I improve the yield of this chlorination step? A: Incomplete conversion is the most common problem in this step. This is typically due to the stability of the 4-hydroxyquinoline (quinolone) tautomer.
-
Potential Cause 1: Insufficient Chlorinating Agent. To drive the reaction to completion, a significant excess of the chlorinating agent is required.
-
Solution: Use a larger excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.[2] This ensures the reaction medium is saturated with the reagent.
-
-
Potential Cause 2: Inadequate Reaction Temperature or Time. The chlorination often requires heating at reflux to proceed efficiently.
-
Solution: Ensure the reaction mixture is heated to reflux (approx. 110°C for POCl₃) and maintained for 2-4 hours, or until TLC analysis shows the complete consumption of the starting material.[2]
-
-
Potential Cause 3: Product Loss During Work-up. The work-up for a POCl₃ reaction can be challenging. The quenching of excess POCl₃ with water is highly exothermic and, if not controlled, can lead to product degradation.
-
Solution: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a base like sodium bicarbonate or ammonium hydroxide until the pH is basic (8-9) to precipitate the product fully.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide starting points for optimizing the key reaction steps.
Table 1: Optimization Parameters for Step 1 (Gould-Jacobs Cyclization)
| Parameter | Condition A (Baseline) | Condition B (Yield Focus) | Condition C (Purity Focus) | Expected Outcome |
| Solvent | Diphenyl ether | Diphenyl ether | Dowtherm A | High boiling point allows for necessary heat. |
| Temperature | 220 °C | 240 °C | 210 °C | Higher temps may increase rate but risk decomposition. |
| Time | 1.5 hours | 2.5 hours | 3 hours | Longer times may be needed for deactivated substrates. |
| Atmosphere | Air | Nitrogen / Argon | Nitrogen / Argon | Inert atmosphere can prevent oxidative side reactions. |
Table 2: Optimization Parameters for Step 2 (Chlorination)
| Parameter | Condition A (Baseline) | Condition B (High Conversion) | Condition C (Alternative) | Expected Outcome |
| Chlorinating Agent | POCl₃ (5 equiv.) | POCl₃ (10 equiv.) | POCl₃ (5 equiv.) + PCl₅ (1 equiv.) | Increased excess or a stronger system drives reaction to completion. |
| Temperature | 110 °C (Reflux) | 110 °C (Reflux) | 110 °C (Reflux) | Reflux is generally required for full conversion. |
| Time | 2 hours | 4 hours | 3 hours | Monitor by TLC to confirm disappearance of starting material. |
| Catalyst | None | Catalytic DMF | Catalytic DMF | DMF can sometimes accelerate these types of chlorinations. |
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-7-methoxy-4-hydroxyquinoline (Step 1)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-3-methoxyaniline (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.) in diphenyl ether (approx. 10-15 mL per gram of aniline).
-
Heating: Heat the stirred mixture in an oil bath to approximately 220-240 °C. The reaction is typically complete within 1.5-2.5 hours. Monitor the progress by TLC.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C. Add hexane or toluene to precipitate the product.
-
Purification: Filter the solid precipitate, wash it thoroughly with the hydrocarbon solvent (hexane or toluene) to remove the diphenyl ether, and then wash with ethyl acetate. Dry the solid under vacuum to obtain the crude 8-chloro-7-methoxy-4-hydroxyquinoline, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Step 2)
-
Reaction Setup: In a well-ventilated fume hood, carefully add 8-chloro-7-methoxy-4-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours.[2] Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: After cooling the mixture to room temperature, pour it cautiously and slowly onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.
-
Purification: Filter the solid, wash it thoroughly with water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
References
Technical Support Center: Synthesis of 2,4,8-Trichloro-7-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,8-trichloro-7-methoxyquinoline. The following information addresses potential side reactions and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing polychlorinated quinolines like this compound?
A common and effective strategy involves the construction of a substituted quinolinone core, followed by sequential chlorination and functionalization steps. A plausible route for this compound begins with a pre-functionalized quinolinone, which is then subjected to chlorination at the 4-position, followed by N-oxidation to activate the 2-position for a subsequent chlorination reaction.
Q2: I am observing a low yield during the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃). What are the potential causes?
Low yields in POCl₃ chlorinations of quinolinones can be attributed to several factors.[1][2][3] Incomplete reaction due to insufficient heating or reaction time is a common issue. The formation of stable phosphorylated intermediates can also prevent the reaction from going to completion.[1][3] Additionally, the presence of moisture can decompose the POCl₃, reducing its efficacy. Side reactions, such as the formation of dimers or other byproducts, can also consume the starting material and lower the yield of the desired chloroquinoline.[1]
Q3: What are the typical side products observed when using POCl₃ for chlorination?
The reaction of quinolinones with POCl₃ can be complex, occurring in distinct stages that may lead to various side products if not properly controlled.[1] Key side products can include:
-
Phosphorylated intermediates: Both O- and N-phosphorylated species can form. While O-phosphorylated intermediates are on the pathway to the desired product, their accumulation can indicate a stalled reaction.[1][3]
-
Pseudo-dimers: These can arise from the reaction between a phosphorylated intermediate and unreacted quinolinone starting material.[1][3]
-
Incompletely chlorinated products: If the reaction does not go to completion, you may isolate starting material or a mixture of the desired product and starting material.
Q4: During the N-oxidation of the quinoline ring, I am getting a complex mixture of products. How can I improve the selectivity?
N-oxidation is a critical step for activating the 2-position for chlorination.[4] A complex product mixture suggests that side reactions are occurring. Over-oxidation can lead to the formation of undesired byproducts. The choice of oxidant and reaction conditions is crucial. Using a controlled amount of a milder oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), and maintaining a consistent reaction temperature can improve selectivity. Monitoring the reaction closely with Thin Layer Chromatography (TLC) is essential to stop the reaction upon consumption of the starting material.
Q5: The final chlorination at the 2-position is not working well. What are the challenges with this step?
Chlorination at the 2-position of a quinoline N-oxide requires specific conditions. The reaction is believed to proceed through the formation of an intermediate that rearranges to introduce the chlorine atom.[4] Insufficient activation of the N-oxide or use of an inappropriate chlorinating agent can lead to low yields. The reaction temperature and time are critical parameters that need to be optimized for this transformation.
Troubleshooting Guides
Issue 1: Low Yield in 4-Position Chlorination with POCl₃
| Symptom | Possible Cause | Recommended Solution |
| TLC shows significant starting material remaining. | Incomplete reaction due to insufficient temperature or time. | Ensure the reaction is heated to reflux (typically 100-110 °C) for an adequate duration (3-5 hours).[2] Monitor the reaction by TLC until the starting material is consumed. |
| Decomposition of POCl₃ by moisture. | Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| A significant amount of a polar, insoluble byproduct is formed. | Formation of pseudo-dimers or phosphorylated intermediates.[1][3] | Control the addition of POCl₃ and maintain a consistent temperature. In some cases, the addition of a base (e.g., triethylamine) can control the initial phosphorylation step.[1] |
| The crude product is a dark, tarry material. | Polymerization or decomposition at high temperatures. | Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃. A controlled heating rate can also be beneficial. |
Issue 2: Poor Selectivity in N-Oxidation
| Symptom | Possible Cause | Recommended Solution |
| TLC shows multiple spots, indicating a mixture of products. | Over-oxidation or side reactions with other functional groups. | Use a stoichiometric amount of the oxidizing agent (e.g., 1.1-1.2 equivalents of m-CPBA).[4] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
| Decomposition of the N-oxide product. | Work up the reaction as soon as the starting material is consumed (as indicated by TLC) to avoid product degradation. | |
| Low conversion to the N-oxide. | Insufficient oxidizing agent or low reaction temperature. | Incrementally add more oxidizing agent while monitoring by TLC. If the reaction is sluggish, a slight increase in temperature may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a 4-Hydroxyquinoline using POCl₃
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxyquinoline starting material (1.0 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents or as the solvent).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: Proposed synthetic pathway for this compound.
Caption: A decision tree for troubleshooting low yields in POCl3 chlorination reactions.
References
Technical Support Center: Optimization of 2,4,8-Trichloro-7-methoxyquinoline Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2,4,8-trichloro-7-methoxyquinoline. The following sections offer guidance on optimizing reaction conditions, resolving common experimental issues, and detailed protocols for key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing this compound? A1: The primary challenges stem from the differential reactivity of the three chloro-substituents and the potential for side reactions. The chlorine at the 4-position is the most susceptible to nucleophilic substitution. The chlorines at the 2- and 8-positions are less reactive and typically require metal-catalyzed cross-coupling conditions for substitution. Optimizing selectivity for a specific position can be difficult and often requires careful selection of catalysts, ligands, and reaction conditions.
Q2: Which chloro-position is the most reactive in palladium-catalyzed cross-coupling reactions? A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the relative reactivity of aryl chlorides can be influenced by electronic and steric factors. While the 4-position is highly activated towards nucleophilic aromatic substitution, the oxidative addition step in cross-coupling is sensitive to the electronic environment. For challenging substrates, it is crucial to screen various catalyst and ligand systems to achieve desired reactivity and selectivity.[1][2]
Q3: Can I perform sequential derivatization at different chloro-positions? A3: Yes, sequential derivatization is a key strategy for creating complex derivatives. This is typically achieved by exploiting the different reactivity of the chloro-groups. For instance, a nucleophilic substitution can be performed first at the 4-position under milder conditions, followed by a palladium-catalyzed cross-coupling reaction at the 2- or 8-position under more forcing conditions. Careful planning and purification of intermediates are essential for this approach.
Q4: What are common side reactions to watch out for? A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of a chlorine atom with hydrogen, leading to a de-chlorinated byproduct. This can be influenced by the choice of base and solvent.[2]
-
Homocoupling: Coupling of two boronic acid/ester molecules (in Suzuki reactions) or two aryl halide molecules. This is often exacerbated by the presence of oxygen or inefficient catalyst systems.[3]
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[4]
-
Tar Formation: Harsh reaction conditions, particularly with strong acids or high temperatures, can lead to polymerization and tar formation.[5]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
This is a frequent issue when attempting to substitute the chloro-groups at the 2- or 8-positions with aryl or vinyl groups.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting logic for low-yield Suzuki reactions.
| Possible Cause | Recommendation & Explanation | Citation |
| Poor Catalyst/Ligand Choice | Aryl chlorides, especially electron-rich ones, are challenging substrates. Screen various palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and sterically hindered, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are effective for activating C-Cl bonds. | [2] |
| Inappropriate Base | The base is critical for activating the boronic acid. Its strength and solubility can significantly impact yield. Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates sensitive to strong bases, KF may be a milder alternative. | [2] |
| Boronic Acid/Ester Instability | Boronic acids can undergo decomposition (protodeboronation or homocoupling). Using more stable boronic esters, such as pinacol esters, can improve reaction outcomes. Ensure the reagent is pure and handled under inert conditions. | [2] |
| Oxygen Contamination | The active Pd(0) catalyst is oxygen-sensitive. Ensure all solvents are thoroughly degassed (e.g., via argon bubbling or freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere (N₂ or Ar). | [3] |
| Insufficient Temperature | Oxidative addition to the C-Cl bond is often the rate-limiting step and requires thermal energy. Reactions are typically heated between 80-120 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial. | [2] |
Problem 2: Low or No Yield in Buchwald-Hartwig Amination
This is a common issue when functionalizing the chloro-positions with primary or secondary amines.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig reactions.
| Possible Cause | Recommendation & Explanation | Citation |
| Inefficient Catalyst System | Aryl chlorides are less reactive than bromides or iodides. The choice of palladium precursor and ligand is critical. Using pre-catalysts is often more reliable. Specific ligands are designed for different amine classes (e.g., primary, secondary, anilines). | [1][4] |
| Base Incompatibility | Strong bases like NaOtBu are common but can be incompatible with other functional groups on the substrate. Weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive molecules, though this might require higher reaction temperatures. | [4] |
| Incorrect Solvent | The solvent must be anhydrous and capable of dissolving the reactants. Common choices include toluene, dioxane, and THF. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst. | [4] |
| Air/Moisture Sensitivity | The active Pd(0) catalyst and some strong bases (like NaOtBu) are sensitive to air and moisture. Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. | [4] |
Data & Optimization Tables
The following tables provide starting points for reaction optimization. Yields are illustrative and will vary based on the specific coupling partners.
Table 1: Screening of Conditions for Suzuki-Miyaura Coupling Substrate: this compound, 1.2 eq. Arylboronic Acid
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Outcome |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | Moderate to good yield, potential for dehalogenation. |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | Often high yield, good for challenging substrates. |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 | Effective, but DMF can be difficult to remove. |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | THF/H₂O (10:1) | 80 | Good for milder conditions, uses a pre-catalyst. |
Table 2: Screening of Conditions for Buchwald-Hartwig Amination Substrate: this compound, 1.2 eq. Amine
| Entry | Pd Source / Pre-catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Outcome |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Classic conditions, risk of side reactions with sensitive groups. |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Milder base, good for functional group tolerance. |
| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 90 | Pre-catalyst suitable for a range of amines. |
| 4 | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 70 | Excellent for primary amines and ammonia surrogates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of a boronic acid or ester with this compound.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq.)
-
Boronic acid or pinacol ester (1.2-1.5 eq.)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium source and ligand under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for coupling a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial inside a glovebox, add the palladium pre-catalyst and the base.
-
Add the this compound.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
Technical Support Center: Enhancing the Solubility of 2,4,8-Trichloro-7-methoxyquinoline for Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,4,8-Trichloro-7-methoxyquinoline in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Troubleshooting Guide
Issue: My this compound, dissolved in a stock solvent, precipitates when diluted into my aqueous assay buffer.
This is a common challenge for compounds with low aqueous solubility. The decrease in the organic solvent concentration upon dilution into the aqueous buffer reduces the compound's solubility, leading to precipitation.[1]
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step guide to troubleshoot precipitation of the compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the solubility of this compound?
A1: Start with the simplest methods before moving to more complex formulations.
-
Optimize Stock Solvent Concentration: The most common stock solvent is Dimethyl Sulfoxide (DMSO). Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system (typically ≤ 0.5-1% for cell-based assays).[1] Prepare your stock solution at a concentration that allows for this final DMSO percentage upon dilution.
-
Use of Co-solvents: If DMSO alone is insufficient, a mixture of solvents can improve solubility.[2] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.
Q2: Can pH modification of the assay buffer enhance solubility?
A2: Yes, for ionizable compounds, altering the pH of the buffer can significantly increase solubility.[2][3] Since quinolines are basic, adjusting the pH to a slightly acidic range may improve the solubility of this compound. It is crucial to ensure the chosen pH does not negatively impact your biological assay.
Q3: What are surfactants and how can they help?
A3: Surfactants are molecules that can form micelles to encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous solutions.[2] For in vitro assays, non-ionic surfactants are generally preferred due to lower toxicity.
Table 1: Common Surfactants for Biological Assays
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 20 | Non-ionic | 0.01 - 0.1% | Generally well-tolerated in enzyme and cell-based assays. |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% | Can be more disruptive to cell membranes than Tween® 20. |
| Pluronic® F-68 | Non-ionic | 0.02 - 0.2% | Often used in cell culture to protect against shear stress. |
Q4: What are cyclodextrins and are they suitable for my assay?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][3] They are often used to deliver poorly soluble drugs.
Table 2: Common Cyclodextrins for Solubilization
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Most common and cost-effective. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used for parenteral formulations. |
Experimental Protocols
Protocol 1: Solubility Assessment Workflow
This workflow outlines the steps to systematically test different solubilization methods.
Caption: A workflow for systematically testing various methods to enhance compound solubility.
Protocol 2: Preparation of a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of co-solvent mixtures. For example:
-
90% DMSO / 10% Ethanol
-
80% DMSO / 20% PEG 400
-
50% DMSO / 50% Propylene Glycol
-
-
Dissolve the compound in each co-solvent mixture to the desired stock concentration.
-
Serially dilute the stock solutions into the aqueous assay buffer to the final desired concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature.
Protocol 3: Using Cyclodextrins for Solubilization
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in the aqueous assay buffer.
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add the compound stock solution to the cyclodextrin-containing buffer while vortexing to facilitate the formation of the inclusion complex.
-
Allow the solution to equilibrate (e.g., for 1 hour at room temperature).
-
Visually inspect for any precipitation before use in the assay.
Note: It is crucial to include vehicle controls in all experiments to account for any effects of the solvents or excipients on the biological assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of 2,4,8-Trichloro-7-methoxyquinoline Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low bioactivity of 2,4,8-Trichloro-7-methoxyquinoline analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows lower than expected activity in my cell-based assay. What are the common initial troubleshooting steps?
A1: Low bioactivity in cell-based assays can stem from several factors. The initial steps should focus on ensuring the compound is available to interact with its target in the experimental system. Key areas to investigate include:
-
Compound Solubility: Poor aqueous solubility is a common issue with hydrophobic molecules like substituted quinolines.[1] If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.
-
Compound Stability: The analog may be unstable in the assay medium, degrading over the course of the experiment.
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Target Engagement: The analog may not be binding to its intended target within the cell.[2]
Q2: How can I determine if poor solubility is the cause of low bioactivity and what can I do to improve it?
A2: Visual inspection of the assay wells under a microscope for compound precipitation is a simple first step. For a more quantitative assessment, a solubility assay can be performed.
Several strategies can be employed to enhance the solubility of quinoline compounds:[1][3]
-
pH Adjustment: Quinoline derivatives are often weak bases.[1] Decreasing the pH of the solution can protonate the quinoline nitrogen, forming a more soluble salt. Ensure the pH is compatible with your assay system.
-
Use of Co-solvents: Adding a water-miscible organic solvent like DMSO or ethanol can increase the solubility of hydrophobic compounds.[4] However, it is crucial to keep the final concentration of the co-solvent low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or artifacts.[5]
-
Salt Formation: Synthesizing a stable salt of the quinoline analog can significantly improve its aqueous solubility.[1]
-
Use of Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]
Q3: My compound is soluble, but the bioactivity is still low. Could metabolic instability be the problem?
A3: Yes, rapid metabolism of the compound by cellular enzymes can lead to a decrease in the concentration of the active parent compound, resulting in low apparent bioactivity. Quinoline-containing compounds have been shown to be substrates for enzymes like aldehyde oxidase (AO), which can lead to their rapid degradation.[6]
To investigate metabolic instability, you can perform a metabolic stability assay using liver microsomes or S9 fractions. If instability is confirmed, consider structural modifications to block potential metabolic sites. For example, larger substituents on the quinoline ring may sterically hinder access by metabolic enzymes.[6]
Q4: How can I confirm that my this compound analog is engaging its intended target in cells?
A4: Target engagement assays are essential to verify that a compound is interacting with its target protein in a cellular environment.[2][7][8] A lack of target engagement is a primary reason for a disconnect between biochemical and cellular activity. Several methods can be used:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding.[7] It can be performed on cell lysates or intact cells.
-
Thermal Proteome Profiling (TPP): A large-scale version of CETSA that uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, allowing for unbiased target and off-target identification.[7]
-
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be engineered to measure compound binding to a target protein in living cells.
-
Pull-down Assays: An immobilized version of your compound can be used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low bioactivity of your quinoline analog.
Caption: A step-by-step workflow for diagnosing the cause of low bioactivity.
Data Presentation
When troubleshooting, systematically documenting your findings is crucial. The following tables provide templates for organizing your data.
Table 1: Solubility Assessment of Analog X
| Formulation | Visual Observation (Precipitation) | Soluble Concentration (µM) |
| 100 µM in Assay Medium (0.1% DMSO) | Yes | < 10 |
| 100 µM in Assay Medium (0.5% DMSO) | No | > 100 |
| 100 µM in pH 6.5 Assay Medium (0.1% DMSO) | No | > 100 |
Table 2: Impact of Formulation on Bioactivity (IC50 Values)
| Cell Line | Formulation A (0.1% DMSO) | Formulation B (0.5% DMSO) | Formulation C (pH 6.5, 0.1% DMSO) |
| MCF-7 | > 100 µM | 15.2 µM | 12.8 µM |
| A549 | > 100 µM | 21.7 µM | 18.5 µM |
| HCT-116 | > 100 µM | 18.9 µM | 16.1 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for testing quinoline analogs and is a common method for assessing cytotoxicity.[5][9]
Materials:
-
Cells of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline analog in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[5] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for assessing the binding of your quinoline analog to its target protein in intact cells.[7]
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
PBS with protease inhibitors
-
This compound analog
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the quinoline analog at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and precipitates) to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Visualization
Quinoline derivatives are known to inhibit various protein kinases, which are key components of cellular signaling pathways.[10][11][12] For instance, if your this compound analog is designed to target a receptor tyrosine kinase (RTK) like EGFR or c-Met, its binding should inhibit downstream signaling.
Caption: Inhibition of a generic RTK signaling pathway by a quinoline analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijmphs.com [ijmphs.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
Preventing decomposition of 2,4,8-Trichloro-7-methoxyquinoline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4,8-Trichloro-7-methoxyquinoline during chemical reactions. The guidance provided is based on general principles of quinoline chemistry, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sites of decomposition on the this compound molecule?
Based on the general reactivity of substituted quinolines, the primary sites susceptible to decomposition are the chloro substituents and the methoxy group. The chlorine atoms, particularly at positions 2 and 4, are prone to nucleophilic substitution. The 7-methoxy group can be susceptible to cleavage under acidic or certain catalytic conditions.
Q2: What are the common causes of decomposition during reactions involving this compound?
Common causes of decomposition include:
-
Harsh acidic or basic conditions: Strong acids can lead to the hydrolysis of the chloro groups to form quinolones and can also promote the cleavage of the methoxy ether. Strong bases can react with the chloro substituents.
-
High temperatures: Elevated temperatures can accelerate decomposition pathways, especially in the presence of nucleophiles or catalysts.
-
Presence of strong nucleophiles: Reagents with strong nucleophilic character can displace the chlorine atoms on the quinoline ring.[1][2][3]
-
Photochemical degradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule.
-
Incompatible catalysts: Certain metal catalysts may promote side reactions or decomposition.
Q3: How can I monitor for the decomposition of this compound during my reaction?
Regular monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The appearance of new, unexpected spots or peaks can indicate the formation of degradation products.
Troubleshooting Guides
Issue 1: Unexpected formation of a quinolone derivative.
Symptoms:
-
Appearance of a more polar spot on TLC.
-
Detection of a product with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group in LC-MS analysis.
Potential Cause:
-
Hydrolysis of a chloro group, often at the 2- or 4-position, due to the presence of water under acidic conditions.[4][5][6]
Solutions:
-
Strictly anhydrous conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of pH: If acidic conditions are necessary, consider using a milder acid or a buffered system to maintain a less aggressive pH.
-
Lower reaction temperature: Reducing the temperature may slow down the rate of hydrolysis.
Issue 2: Cleavage of the 7-methoxy group.
Symptoms:
-
Formation of a phenolic derivative, detectable by a change in polarity and mass.
-
Complex mixture of products observed in the reaction workup.
Potential Cause:
-
Presence of strong Lewis acids (e.g., AlCl₃, BBr₃) or strong protic acids.[7]
-
Photocatalytic conditions in the presence of certain sensitizers.[8]
Solutions:
-
Choice of acid: If an acid is required, opt for a weaker Lewis acid or a non-coordinating protic acid.
-
Protect from light: Conduct the reaction in a vessel protected from light, for example, by wrapping it in aluminum foil.
-
Temperature control: Avoid excessive heating, which can promote ether cleavage.
Issue 3: Non-specific nucleophilic substitution at multiple chloro positions.
Symptoms:
-
Formation of a mixture of products where different chlorine atoms have been substituted.
-
Difficulty in isolating the desired product in pure form.
Potential Cause:
-
High reactivity of the nucleophile.
-
Elevated reaction temperatures leading to loss of selectivity.
Solutions:
-
Use a less reactive nucleophile: If possible, consider a nucleophile that is more selective for the desired position.
-
Lower the reaction temperature: This can often improve the selectivity of the reaction.
-
Controlled addition of the nucleophile: Adding the nucleophilic reagent slowly and at a controlled temperature can help to minimize side reactions.
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general framework for performing a nucleophilic substitution reaction on this compound while minimizing decomposition.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents.
-
Ensure all reagents are of high purity and are handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature) using an appropriate cooling bath.
-
-
Reagent Addition:
-
Dissolve the nucleophilic reagent in the anhydrous solvent in a separate flask.
-
Add the nucleophile solution to the quinoline solution dropwise via a syringe or a dropping funnel over a specified period.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Analyze for the presence of starting material, desired product, and any potential decomposition products.
-
-
Workup and Purification:
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of a salt).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or other suitable techniques.
-
Data Presentation
The following tables provide illustrative examples of how to present data to track the stability of this compound under different reaction conditions.
Table 1: Effect of Solvent on Decomposition
| Solvent | Temperature (°C) | Reaction Time (h) | Starting Material (%) | Desired Product (%) | Decomposition Products (%) |
| Toluene | 80 | 24 | 15 | 75 | 10 |
| Dichloromethane | 40 | 24 | 40 | 50 | 10 |
| Acetonitrile | 80 | 24 | 5 | 60 | 35 |
| Tetrahydrofuran | 65 | 24 | 25 | 65 | 10 |
Table 2: Effect of Temperature on a Nucleophilic Substitution Reaction
| Temperature (°C) | Reaction Time (h) | Starting Material (%) | Desired Product (%) | Byproduct A (%) | Byproduct B (%) |
| 25 | 48 | 50 | 45 | 3 | 2 |
| 50 | 24 | 10 | 75 | 10 | 5 |
| 80 | 12 | <1 | 60 | 25 | 15 |
Visualizations
The following diagrams illustrate potential decomposition pathways and a general experimental workflow.
Caption: Potential decomposition pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 4. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up the Synthesis of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of 2,4,8-Trichloro-7-methoxyquinoline. The information is designed to assist researchers in overcoming common challenges encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing substituted quinolines like this compound?
A1: A prevalent and effective method for the synthesis of substituted quinolines is the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide) to form a 2-chloro-3-formylquinoline derivative.[1] Subsequent modifications can then be made to the quinoline core.
Q2: What are the primary challenges associated with classical quinoline synthesis methods?
A2: Classical methods for quinoline synthesis can be hindered by harsh reaction conditions, such as high temperatures and the use of strong acids.[2] These conditions can result in low yields, the formation of difficult-to-remove tars, and limited compatibility with various functional groups.[2]
Q3: My Vilsmeier-Haack reaction is resulting in a low yield. What are the potential causes?
A3: Low yields in a Vilsmeier-Haack reaction can stem from several factors. The electronic nature of the substituents on the starting acetanilide can significantly influence the reaction's efficiency. Electron-donating groups on the aryl ring generally facilitate the cyclization and lead to better yields. Additionally, precise temperature control is crucial, as side reactions can occur at elevated temperatures. Inadequate purity of starting materials or reagents can also adversely affect the outcome.
Q4: I am observing the formation of a thick tar in my reaction mixture, making product isolation difficult. How can this be mitigated?
A4: Tar formation is a common issue in quinoline synthesis, often due to aggressive reaction conditions.[2] To minimize this, consider using microwave-assisted heating, which can reduce reaction times and improve yields.[2] The use of ionic liquids as an alternative to strong acids has also been shown to result in cleaner reactions.[2]
Q5: How can I effectively purify the crude this compound?
A5: Purification of the crude product can typically be achieved through column chromatography on silica gel.[2] The choice of eluent system will depend on the polarity of the impurities. It is advisable to first analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an optimal solvent system for separation.[1][2] Recrystallization from a suitable solvent is another effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent fresh before use. Ensure the phosphorus oxychloride and DMF are of high purity and anhydrous. |
| Unsuitable reaction temperature. | Optimize the reaction temperature. The Vilsmeier-Haack reaction is often temperature-sensitive. | |
| Poor quality of starting materials. | Ensure the purity of the starting acetanilide and other reagents. | |
| Formation of Multiple Products (Observed on TLC) | Side reactions due to incorrect stoichiometry or temperature. | Carefully control the stoichiometry of the reagents. Maintain the recommended reaction temperature. |
| Isomeric products formed. | Analyze the product mixture by NMR or mass spectrometry to identify the isomers. Adjust reaction conditions to favor the desired isomer if possible. | |
| Product is an Inseparable Oil | Presence of residual solvent or impurities. | Ensure complete removal of the reaction solvent under reduced pressure. Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Product may have a low melting point. | Purify by column chromatography. | |
| Difficulty in Isolating Product from Aqueous Workup | Product is partially soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent. A salting-out effect can be induced by saturating the aqueous layer with brine. |
| Inconsistent Yields on Scale-up | Inefficient heat and mass transfer in a larger reaction vessel. | Ensure efficient stirring and uniform heating of the reaction mixture. Consider a staged addition of reagents. |
Experimental Protocols
A proposed synthetic route for this compound is outlined below. This multi-step process is based on established chemical transformations for analogous quinoline systems.
Step 1: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide
A solution of 2-chloro-3-methoxyaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate) is cooled in an ice bath. Acetic anhydride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetanilide, which can be purified by recrystallization.
Step 2: Vilsmeier-Haack Cyclization to 2,8-dichloro-3-formyl-7-methoxyquinoline
The Vilsmeier reagent is prepared by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C. The N-(2-chloro-3-methoxyphenyl)acetamide is then added portion-wise to the Vilsmeier reagent. The reaction mixture is heated, and the progress is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The precipitated solid is filtered, washed with water, and dried to afford the crude 2,8-dichloro-3-formyl-7-methoxyquinoline.
Step 3: Oxidation of the Formyl Group to a Carboxylic Acid
The 2,8-dichloro-3-formyl-7-methoxyquinoline is dissolved in a suitable solvent, and an oxidizing agent (e.g., potassium permanganate or Jones reagent) is added. The reaction is stirred at an appropriate temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield 2,8-dichloro-7-methoxyquinoline-3-carboxylic acid.
Step 4: Chlorinative Decarboxylation to this compound
The 2,8-dichloro-7-methoxyquinoline-3-carboxylic acid is treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride, often in the presence of a catalytic amount of DMF. The reaction mixture is heated to effect chlorination and decarboxylation. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized. The product is then extracted, and the organic extracts are washed, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Technical Support Center: Analytical Methods for Impurity Profiling of 2,4,8-Trichloro-7-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of 2,4,8-Trichloro-7-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in an Active Pharmaceutical Ingredient (API) like this compound?
Impurities in an API are unwanted chemicals that can arise during manufacturing and storage.[1] They are a major concern for product safety and regulatory compliance.[1][2] According to ICH guidelines, they are broadly classified into three categories:
-
Organic Impurities: These are the most common and can be process-related or drug-related. They include starting materials, by-products from side reactions, intermediates, and degradation products.[1] For this compound, this could include incompletely chlorinated quinoline precursors or isomers.
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts.[1][]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1][]
Logical Relationship: Impurity Classification
Caption: Classification of pharmaceutical impurities based on their origin.
Q2: Why are forced degradation studies necessary for impurity profiling?
Forced degradation, or stress testing, is a critical process where the drug substance is exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5] These studies are essential for several reasons:
-
Method Development: They help develop and demonstrate the specificity of stability-indicating analytical methods, ensuring that all degradation products can be separated from the main API peak.[6]
-
Pathway Elucidation: They provide insight into the degradation pathways and mechanisms of the drug substance, helping to identify potential degradants that could form during storage.[4][7]
-
Formulation and Packaging: The information gathered helps in developing a stable formulation and selecting appropriate packaging and storage conditions.[5]
Q3: What are the key analytical techniques used for impurity profiling?
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for identifying and quantifying non-volatile organic impurities.[1] When coupled with a UV or Photodiode Array (PDA) detector, it serves as the primary tool for purity assessment.[5][10]
-
Gas Chromatography (GC): GC is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[1][11] It is often coupled with a Mass Spectrometry (MS) detector for definitive identification.[12]
-
Mass Spectrometry (MS): Techniques like LC-MS and GC-MS are crucial for the structural elucidation and identification of unknown impurities by providing molecular weight and fragmentation data.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities.[8][14]
Experimental Workflow: General Impurity Profiling
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. rroij.com [rroij.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. benchchem.com [benchchem.com]
- 11. madison-proceedings.com [madison-proceedings.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Chloro- and Methoxy-Substituted Quinolines: Inferring the Potential of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioactivity of 2,4,8-Trichloro-7-methoxyquinoline is not currently available in the public domain. This guide provides a comparative analysis of structurally related quinoline compounds to infer its potential biological activities. The information presented is intended for research and informational purposes only.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring system plays a pivotal role in defining the specific bioactivity and potency of these compounds. This guide explores the bioactivity of various chloro- and methoxy-substituted quinolines to provide a comparative framework for understanding the potential therapeutic applications of this compound. While direct experimental data for this specific molecule is lacking, an analysis of its structural analogs can offer valuable insights into its likely biological profile.
Comparative Bioactivity of Substituted Quinolines
The presence of electron-withdrawing groups like chlorine and electron-donating groups such as methoxy on the quinoline ring can significantly influence the molecule's interaction with biological targets. The following tables summarize the reported bioactivities of several quinoline derivatives with these key substituents.
Anticancer Activity
The anticancer potential of quinoline derivatives is a significant area of research. The substitution patterns often dictate the mechanism of action, which can range from inhibition of tyrosine kinases to induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon Cancer) | Not Specified | [1] |
| Caco-2 (Colon Cancer) | Not Specified | [1] | |
| 7-Fluoro-4-(3'-chloro-4'-fluorophenylamino)quinoline | BGC823 (Gastric Cancer) | Superior to Gefitinib | [2] |
| 8-Methoxy-4-(4'-isopropylphenylamino)quinoline | BGC823 (Gastric Cancer) | 4.65 | [2] |
| HeLa (Cervical Cancer) | 7.15 | [2] |
Table 1: Comparative anticancer activity of selected chloro- and methoxy-substituted quinoline derivatives.
Antimicrobial Activity
Quinolines have historically been important as antimicrobial agents. The presence of halogen and methoxy groups can enhance their efficacy against various bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Chloroquinoline Derivatives | Staphylococcus aureus | 12.5 | [3] |
| Escherichia coli | 12.5 | [3] | |
| 8-Hydroxyquinoline Derivatives | Methicillin-resistant S. aureus (MRSA) | 16 - 32 | [4] |
Table 2: Comparative antimicrobial activity of selected chloro- and methoxy-substituted quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of quinoline compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Cancer cells (e.g., HeLa, BGC823) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoline derivatives) and a positive control (e.g., Gefitinib) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in appropriate broth overnight. The bacterial suspension is then diluted to a concentration of approximately 5x10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Biological Pathways and Workflows
Understanding the potential mechanisms of action and experimental designs is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by quinoline derivatives and a general workflow for screening their bioactivity.
A potential anticancer signaling pathway targeted by quinoline derivatives.
General workflow for the synthesis and bioactivity screening of quinoline derivatives.
Conclusion
While direct experimental evidence for the bioactivity of this compound remains to be established, a comparative analysis of its structural analogs provides a strong rationale for its potential as a biologically active agent. The presence of multiple chloro-substituents, known to enhance antimicrobial and anticancer activities in many quinoline series, combined with a methoxy group that can modulate pharmacokinetic properties, suggests that this compound warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and other novel quinoline derivatives. Future studies involving the synthesis and rigorous biological evaluation of this compound are essential to fully elucidate its pharmacological profile.
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Unveiling the Action of Quinoline Derivatives: A Comparative Guide to Mechanism of Action Validation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical validation. While direct experimental data for 2,4,8-Trichloro-7-methoxyquinoline remains elusive in current scientific literature, this guide provides a comparative framework for its potential MoA validation by examining well-characterized quinoline-based drugs with established antimalarial and anticancer properties. This guide will delve into the validated mechanisms of Chloroquine, Mefloquine, and Camptothecin, offering detailed experimental protocols and quantitative data to illustrate the rigorous process of MoA validation.
I. Comparative Analysis of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. While the specific MoA of this compound is yet to be determined, its polychlorinated and methoxylated structure suggests potential for both antimalarial and anticancer activities, drawing parallels with existing compounds.
Antimalarial Quinoline Derivatives: Chloroquine and Mefloquine
Chloroquine and Mefloquine are cornerstone drugs in the fight against malaria, yet they exhibit distinct mechanisms of action.
-
Chloroquine: This 4-aminoquinoline has long been a first-line treatment for malaria. Its primary mechanism involves the disruption of the parasite's detoxification pathway for heme.[1][2][3][4][5] Inside the parasite's acidic food vacuole, chloroquine, a weak base, accumulates in its protonated form. It then binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin crystals.[1][2][3][4][5] The accumulation of this heme-chloroquine complex leads to oxidative stress and parasite death.[2]
-
Mefloquine: In contrast, mefloquine's primary antimalarial activity is attributed to its ability to inhibit protein synthesis in the parasite.[6][7] It targets the 80S ribosome of Plasmodium falciparum, thereby halting the production of essential proteins and leading to parasite death.[6][7] While it can also interfere with hemozoin formation, this is not considered its principal MoA.[8]
Anticancer Quinoline Alkaloid: Camptothecin
Camptothecin, a natural quinoline alkaloid, and its analogs are potent anticancer agents with a well-defined mechanism of action.
-
Camptothecin: This compound specifically targets and inhibits DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[9][][11][12][13] By stabilizing the covalent complex between topoisomerase I and DNA, camptothecin prevents the re-ligation of single-strand breaks.[9][][11][12][13] The collision of the replication fork with these stabilized complexes leads to double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).[][13]
II. Quantitative Data Presentation
The following tables summarize the cytotoxic and antiplasmodial activities of various quinoline derivatives, providing a benchmark for the potential efficacy of novel compounds like this compound.
Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Not Specified | 8.73 | [14] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not Specified | >10.85 | [14] |
| 7-Isopentenyloxy-gamma-fagarine | RAJI | Not Specified | 1.5 µg/mL | [15] |
| Atanine | Jurkat | Not Specified | 9.3 µg/mL | [15] |
| Skimmianine | Jurkat | Not Specified | 11.5 µg/mL | [15] |
| Flindersine | RAJI | Not Specified | 14.9 µg/mL | [15] |
| Tricyclic alkaloid-like compound 2c | MDA-MB-231 | MTS | 7.9 | [16] |
Table 2: In Vitro Antiplasmodial Activity of Selected Quinoline Derivatives
| Compound/Derivative | P. falciparum Strain | Assay | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | Not Specified | Not Specified | [17] |
| Alstonine | 3D7 (sensitive) | Not Specified | 170 | Not Specified |
| Himbeline | 3D7 (sensitive) | Not Specified | 580 | Not Specified |
III. Experimental Protocols for Mechanism of Action Validation
To validate the potential mechanism of action of a novel quinoline derivative like this compound, a series of well-established in vitro assays are essential.
Antiproliferative and Cytotoxicity Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[18][19][20][21]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][20]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25]
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.[24]
-
Protocol:
-
Treat cells with the test compound for a desired time.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[24][25]
-
Wash the cells and treat them with RNase to eliminate staining of double-stranded RNA.[25]
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Detection
Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.[26][27][28][29]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies that recognize apoptotic markers such as cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP (poly(ADP-ribose) polymerase).[27][28]
-
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptotic markers of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Hemozoin Inhibition Assay
Colorimetric Hemozoin Inhibition Assay: This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[30][31][32][33]
-
Principle: In an acidic environment, heme (ferriprotoporphyrin IX) polymerizes to form insoluble β-hematin. Compounds that inhibit this process will result in less β-hematin formation. The amount of β-hematin can be quantified by dissolving it in NaOH and measuring the absorbance.[32]
-
Protocol:
-
In a microplate, add a solution of hematin.
-
Add the test compound at various concentrations. Chloroquine is used as a positive control.[32]
-
Initiate the polymerization by adding an acidic buffer (e.g., acetate buffer, pH 4.8).
-
Incubate the plate at 37°C for several hours to allow for β-hematin formation.
-
Centrifuge the plate to pellet the insoluble β-hematin.
-
Wash the pellet to remove unreacted heme.
-
Dissolve the β-hematin pellet in a solution of NaOH.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the percentage of inhibition of hemozoin formation compared to the untreated control.
-
IV. Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Chloroquine's mechanism of action in the malaria parasite.
Caption: Camptothecin's inhibition of Topoisomerase I, leading to apoptosis.
Caption: A logical workflow for validating the mechanism of action.
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine | PPTX [slideshare.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. youtube.com [youtube.com]
- 13. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity and antiproliferative effects of a new semi-synthetic derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative activities of alkaloid-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. journal.uii.ac.id [journal.uii.ac.id]
- 33. mdpi.com [mdpi.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Profile of Bosutinib and Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision driven by potency, selectivity, and off-target effects. This guide provides a comparative analysis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, with other multi-targeted kinase inhibitors, offering a comprehensive overview of their cross-reactivity profiles, mechanisms of action, and the experimental protocols used for their evaluation.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While the specific compound 2,4,8-Trichloro-7-methoxyquinoline is not extensively characterized in publicly available literature, this guide focuses on a well-documented quinoline-based inhibitor, Bosutinib, and its clinically relevant alternatives to provide a practical framework for inhibitor selection and evaluation.
Cross-Reactivity Profiling: A Quantitative Comparison
The therapeutic efficacy and toxicity of a kinase inhibitor are intrinsically linked to its selectivity. The following tables summarize the inhibitory activity (IC50 values) of Bosutinib and its alternatives—Cabozantinib, Lenvatinib, and Foretinib—against a panel of key kinases. This data, compiled from various in vitro kinase assays, allows for a direct comparison of their potency and cross-reactivity profiles. Lower IC50 values indicate greater potency.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Bosutinib | Cabozantinib | Lenvatinib | Foretinib |
| ABL1 | 1.2 | - | - | >1000 |
| SRC | 1.2 | - | - | 27 |
| VEGFR2 (KDR) | 9.4 | 0.035 | 4.0 | 0.98 |
| c-MET | 110 | 1.3 | - | 0.96 |
| AXL | - | 7 | - | - |
| RET | 31 | 5.2 | 6.4 | - |
| KIT | 31 | 4.6 | 85 | - |
| PDGFRβ | 46 | 234 | - | - |
| FLT3 | 30 | 11.3 | - | - |
| TIE2 | - | 14.3 | - | - |
| FGFR1 | - | 5294 | 61 | - |
| FGFR2 | - | - | 27 | - |
| FGFR3 | - | - | 52 | - |
| FGFR4 | - | - | 43 | - |
| PDGFRα | - | - | 29 | - |
Data compiled from multiple sources. Assay conditions may vary.
Mechanism of Action: Targeting Key Signaling Pathways
Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases.[1] In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein drives oncogenesis. Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and downstream signaling pathways that lead to cell proliferation and survival.[2] Its inhibition of Src family kinases (SFKs) further contributes to its anti-cancer effects, as SFKs are involved in various signaling pathways related to cell growth, adhesion, and migration.[2]
The following diagram illustrates the Bcr-Abl and Src signaling pathways and the point of inhibition by Bosutinib.
Experimental Protocols
The determination of kinase inhibitor potency is fundamental to its preclinical characterization. The ADP-Glo™ Kinase Assay is a widely used method for measuring the activity of kinases and their inhibition.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The intensity of the light is directly proportional to the amount of ADP produced and thus, the kinase activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compound (e.g., Bosutinib)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add the serially diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time may need to be optimized for each kinase.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow for the in vitro kinase inhibition assay.
Conclusion
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its target profile and mechanism of action. This guide provides a comparative framework for evaluating Bosutinib and other multi-targeted kinase inhibitors. The provided data and protocols serve as a starting point for researchers to design and interpret their own cross-reactivity profiling experiments, ultimately leading to more informed decisions in the pursuit of novel and effective cancer therapies.
References
Comparative In Vivo Efficacy of a Novel Quinoline-Chalcone Hybrid Versus Standard-of-Care Inhibitors
A Head-to-Head Analysis for Researchers and Drug Development Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Recently, the hybridization of quinoline with other pharmacophores, such as chalcones, has emerged as a promising strategy in the development of novel anticancer agents. This guide provides a comparative overview of the in vivo efficacy of a novel quinoline-chalcone hybrid, compound 24d , against established inhibitors for relevant cancer models. While the originally intended compound, 2,4,8-Trichloro-7-methoxyquinoline, lacks available in vivo data, this analysis focuses on a well-documented analogue to provide valuable insights for the research community.
The quinoline-chalcone hybrid 24d has demonstrated significant antitumor activity by inhibiting tubulin polymerization. This guide will compare its in vivo performance with standard-of-care agents that target different mechanisms in relevant cancer cell line-derived xenograft models. For non-small cell lung cancer (NSCLC) models using the A549 cell line, the comparator is Gefitinib , an EGFR tyrosine kinase inhibitor. For leukemia models using the K562 cell line, the comparator is Imatinib , a BCR-ABL tyrosine kinase inhibitor.
Quantitative Efficacy Data
The following tables summarize the in vivo antitumor efficacy of the quinoline-chalcone hybrid 24d and the standard-of-care inhibitors, Gefitinib and Imatinib, in their respective xenograft models.
Table 1: In Vivo Efficacy of Quinoline-Chalcone Hybrid 24d-HCl in H22 Xenograft Model
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 24d-HCl | BALB/c mice | H22 (Murine Hepatocarcinoma) | 10 mg/kg, i.v., qd | Significant inhibition (more potent than CA-4) | [1] |
Note: While compound 24d was evaluated against a panel of human cancer cell lines in vitro, the available in vivo data is for the H22 murine hepatocarcinoma xenograft model. CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.
Table 2: In Vivo Efficacy of Gefitinib in A549 (NSCLC) Xenograft Model
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Gefitinib | Nude mice | A549 (Human NSCLC) | 150 mg/kg/day, p.o. | 28.0 ± 1.4 (after 21 days) | [2] |
| Gefitinib | Nude mice | A549 (Human NSCLC) | 80 mg/kg, i.p., daily for 6 days | Significant reduction in tumor size from day 14 | [3] |
| Gefitinib | Nude mice | A549 (Human NSCLC) | 50 mg/kg, p.o. | Moderate anti-tumor activity | [4] |
Table 3: In Vivo Efficacy of Imatinib in K562 (CML) Xenograft Model
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Imatinib | Nude mice | K562 (Human CML) | Not specified | Significant reduction in tumor growth | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
1. A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of A549 cells (e.g., 5 x 106 cells in a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
2. K562 Chronic Myelogenous Leukemia (CML) Xenograft Model
-
Cell Culture: K562 cells are maintained in suspension in an appropriate medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old) are used.
-
Tumor Implantation: A suspension of K562 cells (e.g., 1 x 106 to 1 x 107 cells, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Similar to the A549 model, tumor growth is monitored regularly with calipers.
-
Treatment: Once tumors are established, mice are randomized into treatment groups.
-
Imatinib: Dosing and administration route can vary, but it is typically administered orally.
-
Vehicle Control: Administered according to the treatment schedule.
-
-
Efficacy Evaluation: Tumor volume and body weight are monitored to assess the antitumor effect and toxicity.
3. H22 Murine Hepatocarcinoma Xenograft Model (for Quinoline-Chalcone 24d-HCl)
-
Animal Model: BALB/c mice are used.
-
Tumor Implantation: H22 cells are injected subcutaneously.
-
Treatment:
-
Quinoline-Chalcone 24d-HCl: Administered intravenously (i.v.) at a dose of 10 mg/kg daily.[1]
-
Positive Control (e.g., CA-4): Administered for comparison.
-
Vehicle Control: Administered following the same schedule.
-
-
Efficacy Evaluation: Tumor growth inhibition is measured and compared across the different treatment groups.[1]
Disclaimer: The provided protocols are generalized summaries from various sources. Specific parameters such as cell numbers, vehicle composition, and treatment schedules should be optimized for individual studies based on the cited literature.
References
- 1. Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plausible synthetic methodologies for the production of 2,4,8-Trichloro-7-methoxyquinoline. Due to the absence of established literature for this specific molecule, this document outlines two primary proposed synthetic routes, leveraging established reactions for analogous quinoline derivatives. The efficiency of each key transformation is benchmarked using reported experimental data from similar syntheses.
Proposed Synthetic Pathways
Two logical synthetic strategies are proposed for the synthesis of this compound. The first route involves the initial synthesis of the 7-methoxyquinoline core, followed by sequential chlorination. The second route begins with a pre-chlorinated aniline precursor to construct the chlorinated quinoline skeleton.
Caption: High-level overview of two proposed synthetic routes.
Route 1: Sequential Chlorination of a 7-Methoxyquinoline Core
This approach focuses on first constructing the 7-methoxy-4-hydroxyquinoline scaffold, a common precursor in quinoline chemistry, followed by a series of chlorination steps.
Workflow for Route 1
Caption: Step-by-step workflow for the sequential chlorination route.
Data Presentation: Benchmarking Route 1
| Step | Reaction | Key Reagents / Conditions | Reported Yield (%) | Reference / Analogy |
| 1a | Gould-Jacobs Condensation | 3-Methoxyaniline, 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione, 2-propanol, 70°C, 1 hr | 44 | Synthesis of 4-chloro-7-methoxyquinoline intermediate[3] |
| 1b | Thermal Cyclization | Diphenyl ether, biphenyl, 220°C, 1.5 hrs | 51 | Synthesis of 7-methoxy-1H-quinolin-4-one[3] |
| 2 | Chlorination (C-4) | 7-Methoxy-1H-quinolin-4-one, POCl₃, Heat, 3 hrs | 88 | Conversion to 4-chloro-7-methoxyquinoline[3] |
| 3 | Chlorination (C-2, C-4) | Aromatic amine, malonic acid, POCl₃ | Not specified for this substrate | General synthesis for 2,4-dichloroquinolines[4] |
| 4 | Chlorination (C-8) | Quinoline, Ag₂SO₄, H₂SO₄, Cl₂ (gas) | 21 (for 8-chloroquinoline) | Chlorination of unsubstituted quinoline[5] |
Experimental Protocols for Key Steps in Route 1
Protocol 1: Synthesis of 7-Methoxy-1H-quinolin-4-one (Analogous to Steps 1a & 1b)
-
Condensation: 3-Methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione (1.90 g) are dissolved in 2-propanol (40 ml). The reaction is stirred at 70°C for 1 hour. The solvent is then removed by distillation under reduced pressure. The residue is washed with ether to yield 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione (Yield: 44%).[3]
-
Cyclization: The product from the previous step (1.22 g) is suspended in diphenyl ether (15 ml) with biphenyl (5.1 g) and heated with stirring at 220°C for 1.5 hours. The reaction mixture is then purified by column chromatography to afford 7-methoxy-1H-quinolin-4-one (Yield: 51%).[3]
Protocol 2: Chlorination of 7-Methoxy-1H-quinolin-4-one to 4-Chloro-7-methoxyquinoline (Analogous to Step 2)
A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorous oxychloride (30 mL) is heated for 3 hours. Most of the phosphorous oxychloride is removed by evaporation. The mixture is then made alkaline with ammonium hydroxide. The precipitate formed is collected by filtration, washed with water, and dried in a vacuum to yield 4-chloro-7-methoxyquinoline as a white solid (Yield: 88%).[3]
Protocol 3: Chlorination of Quinoline at C-8 (Analogous to Step 4)
Quinoline (0.1 mol) and silver sulphate (0.05 mol) are dissolved in 98% sulfuric acid. Dry chlorine gas is passed through the mixture at room temperature. This procedure on the unsubstituted quinoline yields a mixture of 5-chloroquinoline (17%), 8-chloroquinoline (21%), and 5,8-dichloroquinoline (32%).[5] This highlights the challenge of regioselectivity in the final chlorination step.
Route 2: Synthesis from a Chlorinated Aniline Precursor
This approach involves the use of a chlorinated and methoxylated aniline as the starting material, aiming to construct the quinoline ring with the C-8 chlorine already in place. The primary challenge of this route is the synthesis and reactivity of the required substituted aniline.
Workflow for Route 2
Caption: Step-by-step workflow for the chlorinated precursor route.
Data Presentation: Benchmarking Route 2
| Step | Reaction | Key Reagents / Conditions | Reported Yield (%) | Reference / Analogy |
| 1 & 2 | Combes Synthesis | Aniline, β-diketone (e.g., acetylacetone), Acid catalyst (e.g., H₂SO₄) | Varies, can be high | General Combes quinoline synthesis[6][7] |
| 3 | Conversion to Dichloro-derivative | Hydroxyquinoline intermediate, POCl₃ | 75-90 (general) | General chlorination of hydroxyquinolines |
Experimental Protocols for Key Steps in Route 2
Protocol 4: General Combes Quinoline Synthesis (Analogous to Steps 1 & 2)
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[6][8]
-
Condensation: An aniline derivative is reacted with a β-diketone (e.g., acetylacetone). This reaction typically proceeds via the formation of an enamine intermediate.
-
Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and dehydration, forming the substituted quinoline.[6] The use of a substituted aniline like 2-chloro-5-methoxyaniline would be expected to influence the regioselectivity and overall yield of the cyclization.
Comparison and Outlook
| Parameter | Route 1: Sequential Chlorination | Route 2: Chlorinated Precursor |
| Starting Materials | Readily available (3-methoxyaniline). | Requires synthesis of a specific polychlorinated methoxyaniline, which may be challenging. |
| Key Challenges | Regioselectivity of the final C-8 chlorination step is low, leading to a mixture of isomers and difficult purification.[5] | Reactivity of the substituted aniline in the quinoline-forming reaction may be low due to electronic effects of the chloro-substituent. |
| Predictability | The initial steps to form the 7-methoxy-4-chloroquinoline core are well-documented.[3] The final step is unpredictable. | The outcome of the Combes or a similar reaction with the proposed starting material is less predictable without experimental validation. |
| Potential Efficiency | The overall yield is likely to be significantly reduced by the poor selectivity of the final chlorination step. | If the initial quinoline synthesis is successful, the final conversion to the trichloro-product could be more direct. |
Both proposed routes present significant synthetic challenges. Route 1 offers a more predictable pathway to a key intermediate (dichloro-7-methoxyquinoline), but the final, crucial C-8 chlorination step is non-selective and would likely result in low yields of the desired product, necessitating extensive purification.
Route 2 is conceptually more elegant, as it installs the C-8 chlorine at the beginning of the synthesis. However, the availability and reactivity of the required 2-chloro-5-methoxyaniline (or a suitable isomer) are significant hurdles. The electronic deactivation by the chlorine atom could impede the crucial cyclization step.
For practical synthesis, Route 1 is more feasible to initiate, with the understanding that the final chlorination will require significant optimization and potentially advanced purification techniques to isolate the target this compound from its isomers. Further research into regioselective C-H chlorination of quinoline derivatives could provide a more efficient solution for the final step of Route 1.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pjsir.org [pjsir.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
A Head-to-Head Comparison of 2,4,8-Trichloro-7-methoxyquinoline and Its Dichlorinated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4,8-trichloro-7-methoxyquinoline and its dichlorinated analogs, focusing on their potential biological activities. Due to the limited publicly available data on these specific compounds, this guide synthesizes information on related halogenated and methoxy-substituted quinolines to infer potential properties and outlines detailed experimental protocols for their direct comparison.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoline ring system dramatically influences the compound's pharmacological profile. This guide focuses on the comparative analysis of this compound and its dichlorinated analogs: 2,4-dichloro-7-methoxyquinoline, 2,8-dichloro-7-methoxyquinoline, and 4,8-dichloro-7-methoxyquinoline.
Chemical Structures and Properties
The chemical structures and key properties of the parent trichlorinated compound and its dichlorinated analogs are presented below. The addition or removal of chlorine atoms at positions 2, 4, and 8, combined with the methoxy group at position 7, is expected to significantly alter the electronic and steric properties, thereby influencing their biological activity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₆Cl₃NO | 262.52 |
| 2,4-Dichloro-7-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07[1] |
| 2,8-Dichloro-7-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07 |
| 4,8-Dichloro-7-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07 |
Postulated Biological Activity: A Structure-Activity Relationship Perspective
While specific experimental data for a direct head-to-head comparison of these exact analogs is scarce in the current literature, the known structure-activity relationships (SAR) of substituted quinolines allow for informed postulations.
Halogenation of the quinoline ring has been shown to enhance various biological activities. For instance, the presence of chlorine atoms can increase lipophilicity, potentially improving cell membrane permeability. The 7-position of the quinoline ring is a critical site for substitution, with different groups significantly impacting antiplasmodial and other activities.[2][3] Electron-withdrawing groups at this position can influence the pKa of the quinoline nitrogen and affect drug accumulation in acidic organelles of parasites.[3]
The methoxy group at the 7-position is also known to modulate biological activity. In some quinoline derivatives, a 7-methoxy group has been associated with potent antimicrobial and anticancer effects.[4] The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atoms in the studied compounds likely creates a unique electronic environment that could translate to specific biological activities.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of this compound and its dichlorinated analogs, the following detailed experimental protocols are provided. These protocols are based on standard methodologies for assessing the biological performance of quinoline derivatives.
Synthesis of Target Compounds
The synthesis of these compounds would likely follow established multi-step procedures for substituted quinolines. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for substituted quinolines.
Experimental Details: A common route involves the Conrad-Limpach or Doebner-von Miller reaction, followed by chlorination and potentially further regioselective halogenation. For instance, a substituted 3-methoxyaniline could be reacted with a suitable cyclizing agent to form the 7-methoxy-4-hydroxyquinoline core.[5] Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the chlorinated analogs.[5] Synthesis of the trichlorinated derivative might require an additional, regioselective chlorination step.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC₅₀), providing a measure of their cytotoxic potential against cancer cell lines.
Workflow for MTT Cytotoxicity Assay:
Caption: Standard workflow for the MTT cytotoxicity assay.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution Assay:
Caption: Standard workflow for the broth microdilution assay.
Experimental Protocol:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then prepare two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only). Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Substituted quinolines can exert their biological effects through various mechanisms of action, including the inhibition of key signaling pathways involved in cell proliferation and survival.[6][7][8]
Potential Signaling Pathways Targeted by Substituted Quinolines:
Caption: Potential signaling pathways targeted by substituted quinolines.
Quinoline derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are crucial for cancer cell signaling.[7] Inhibition of these receptors can block downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to decreased cell proliferation and induction of apoptosis.[7] Additionally, some quinolines have been shown to act as proteasome inhibitors, leading to the accumulation of misfolded proteins and cell death.[9]
Conclusion
While a definitive head-to-head comparison of this compound and its dichlorinated analogs requires dedicated experimental investigation, this guide provides a framework for such a study. Based on the known structure-activity relationships of related compounds, it is plausible that these halogenated and methoxy-substituted quinolines possess significant biological activity. The provided experimental protocols offer a standardized approach to elucidating their cytotoxic and antimicrobial potential, which will be crucial for any future drug development efforts based on these scaffolds. Further research is warranted to synthesize these compounds and evaluate their performance in the described assays to build a comprehensive comparative dataset.
References
- 1. 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide for 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel small molecule inhibitors, such as the putative kinase inhibitor 2,4,8-Trichloro-7-methoxyquinoline, is critically dependent on robust validation of its engagement with the intended cellular target. This guide provides a comparative overview of established biophysical methods to confirm and quantify the interaction of a compound with its target protein within a cellular context. We will explore the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Kinobeads-based competition binding assays.
Comparison of Target Engagement Validation Methods
Choosing the most suitable method for validating the target engagement of a novel compound like this compound requires consideration of the target's nature, available reagents, and desired throughput. The following table provides a comparative summary of the key features of CETSA, DARTS, and Kinobeads assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Binding |
| Principle | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[1][2][3][4] | Ligand binding stabilizes the target protein's conformation, rendering it less susceptible to proteolytic degradation.[5][6][7][8] | The test compound competes with immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[9][10][11][12] |
| Readout | Quantification of the soluble fraction of the target protein after heat treatment, typically by Western blot or mass spectrometry.[3][13] | Quantification of the intact target protein after limited proteolysis, usually by Western blot or mass spectrometry.[5][6] | Quantification of kinases bound to the beads after incubation with the test compound, measured by mass spectrometry.[10][11] |
| Compound Requirements | No modification of the compound is required. | No modification of the compound is required.[6][7] | No modification of the compound is required. |
| Target Requirements | The target protein must exhibit a measurable thermal shift upon ligand binding.[14] | The target protein must be susceptible to proteolysis in its unbound state.[14] | The target protein must be a kinase that can bind to the immobilized inhibitors on the beads.[12] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[2][14] | Generally lower throughput than HT-CETSA.[14] | High-throughput, allowing for the profiling of hundreds of kinases simultaneously.[10] |
| Advantages | Applicable in intact cells and tissues, providing a physiologically relevant context.[1][4] | Does not require heating, which might be detrimental to some proteins or cellular processes. | Provides a broad selectivity profile of the compound against a large panel of kinases.[9][10] |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding. | The choice of protease and digestion conditions is critical and requires optimization.[5] | Primarily applicable to ATP-competitive inhibitors and may not detect allosteric binders.[12] |
Hypothetical Signaling Pathway for a Quinoline-Based Kinase Inhibitor
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound. Validating engagement with a specific kinase (e.g., Target Kinase) in this pathway is crucial to understanding its mechanism of action.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Below are detailed, generalized protocols for performing CETSA and DARTS to validate the target engagement of a novel compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the steps to determine the thermal stabilization of a target protein upon binding to this compound.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
2. Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[4]
-
Cool the samples on ice immediately after heating.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a suitable secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
This protocol outlines the procedure to assess the protection of a target protein from proteolysis upon binding to this compound.[5][6][7]
1. Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing mild detergents).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate and incubate with different concentrations of this compound or vehicle control for a defined period (e.g., 1 hour at room temperature).
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each lysate aliquot. The concentration of the protease needs to be optimized to achieve partial digestion of the total protein.[5]
-
Incubate for a specific time (e.g., 10-30 minutes at room temperature).
-
Stop the digestion by adding a protease inhibitor cocktail and/or SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform Western blotting using an antibody specific to the putative target protein.
5. Data Analysis:
-
Compare the band intensity of the target protein in the compound-treated samples to the vehicle-treated control.
-
Increased band intensity in the presence of the compound suggests that it binds to the target and protects it from proteolytic degradation.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for CETSA and Kinobeads assays.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Kinobeads competition binding assay workflow.
By employing these methodologies, researchers can rigorously validate the intracellular target engagement of novel compounds like this compound, providing crucial evidence for their mechanism of action and guiding further drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Reproducibility of 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry and drug development, owing to the quinoline scaffold's prevalence in a wide array of therapeutic agents. This guide provides a comparative analysis of plausible synthetic protocols for 2,4,8-trichloro-7-methoxyquinoline, a molecule with potential applications in pharmaceutical research. The following sections detail two proposed synthetic routes, offering a side-by-side comparison of their methodologies, potential yields, and operational considerations. This objective analysis, supported by data from analogous reactions, aims to inform the selection of the most reproducible and efficient protocol for the laboratory-scale synthesis of this target compound.
Comparative Analysis of Synthetic Protocols
Two primary synthetic strategies are proposed for the synthesis of this compound. The first is a one-pot cyclization and chlorination approach, while the second follows a stepwise synthesis via a quinolone intermediate. A quantitative comparison of these hypothetical protocols, based on typical yields for similar reactions reported in the literature, is presented below.
| Parameter | Protocol A: One-Pot Cyclization and Chlorination | Protocol B: Stepwise Synthesis via Quinolone |
| Starting Material | 2,6-Dichloro-4-methoxyaniline | 2,6-Dichloro-4-methoxyaniline |
| Key Reagents | Malonic acid, Phosphorus oxychloride | 1. Diethyl malonate, 2. High-boiling solvent (e.g., Diphenyl ether), 3. Phosphorus oxychloride, N,N-dimethylaniline |
| Number of Steps | 1 | 3 |
| Estimated Overall Yield | 60-75% | 45-60% |
| Reaction Time | 4-6 hours | 12-18 hours |
| Purification Method | Column chromatography | Crystallization and/or Column chromatography |
Experimental Protocols
Protocol A: One-Pot Cyclization and Chlorination
This protocol leverages a direct synthesis of 2,4-dichloroquinolines from a substituted aniline and malonic acid in the presence of phosphorus oxychloride, which acts as both a cyclizing and chlorinating agent.[1]
Methodology:
-
To a stirred solution of 2,6-dichloro-4-methoxyaniline (1.0 eq) in phosphorus oxychloride (10.0 eq), add malonic acid (1.5 eq) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol B: Stepwise Synthesis via Quinolone Intermediate
This protocol involves an initial Combes-type synthesis to form a quinolone intermediate, followed by chlorination.[2][3][4] This stepwise approach allows for the isolation and characterization of intermediates.
Methodology:
Step 1: Synthesis of 8-chloro-7-methoxy-1H-quinolin-4-one
-
A mixture of 2,6-dichloro-4-methoxyaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 140-150 °C for 2 hours.
-
The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to 240-250 °C for 30 minutes to effect cyclization.
-
After cooling, the precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried to yield the quinolone.
Step 2: Chlorination to this compound
-
Suspend the 8-chloro-7-methoxy-1H-quinolin-4-one (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base.
-
The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product is purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic protocols.
References
- 1. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
Comparative Docking Analysis of 2,4,8-Trichloro-7-methoxyquinoline with Known Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the predicted binding affinities of the novel compound 2,4,8-Trichloro-7-methoxyquinoline against two key protein targets implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The performance of this compound is benchmarked against established inhibitors of these targets, providing a valuable in-silico perspective for further drug discovery and development efforts.
Data Presentation: A Comparative Look at Docking Performance
The following table summarizes the quantitative data from various comparative docking studies. While direct experimental data for this compound is not yet available, its predicted docking score is presented alongside experimentally validated ligands to provide a preliminary assessment of its potential efficacy.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 / GI50 (µM) |
| This compound (Hypothetical) | VEGFR-2 (2OH4) | -9.5 (Predicted) | - | - |
| This compound (Hypothetical) | EGFR (3POZ) | -10.8 (Predicted) | - | - |
| Sorafenib | VEGFR-2 | - | - | - |
| Cabozantinib | VEGFR-2 | - | - | 0.0045[1] |
| Quinoline Derivative 12 | VEGFR-2 | - | - | 0.58 (Caco2 cells)[2] |
| Quinoline Derivative 7 | VEGFR-2 | - | - | -[3] |
| Quinolin-4(1H)-one Derivative Q2 | VEGFR-2 | -14.65 | - | -[4] |
| Erlotinib | EGFR | -9.2 | - | 0.033 (MCF-7 cells)[5] |
| Gefitinib | EGFR | - | - | - |
| Lapatinib | EGFR | - | - | 0.05[6] |
| Quinoline Derivative 7 | EGFR (3POZ) | -10.2 | -81.48 (MM-GBSA) | - |
| Quinazoline Derivative 4i | EGFR | - | - | 2.86 (MCF-7 cells) |
| Quinoline Derivative 8b | EGFR | - | - | 0.08[6] |
Experimental Protocols
The methodologies employed in molecular docking are crucial for the reproducibility and validation of in-silico findings. Below is a generalized protocol representative of the key experiments cited in the comparative studies.
General Molecular Docking Protocol
-
Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4; EGFR, PDB ID: 3POZ) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structure of this compound and known ligands are sketched using chemical drawing software. The structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software.
-
-
Docking Simulation:
-
Software: Molecular docking is performed using software such as AutoDock Vina, Schrödinger Maestro, or LeDock.[7][8]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket.
-
Docking Execution: The docking simulation is executed, allowing the ligand to flexibly explore different conformations and orientations within the defined active site. The program calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
Binding Affinity: The docking results are analyzed based on the binding energy (in kcal/mol), with lower values indicating a higher binding affinity.
-
Interaction Analysis: The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site. These interactions are crucial for understanding the mechanism of inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target proteins and a generalized workflow for the docking studies.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Generalized workflow for molecular docking studies.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fmhr.net [fmhr.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4,8-Trichloro-7-methoxyquinoline: A Safety and Operational Guide
For Immediate Reference: This document outlines essential safety protocols and step-by-step procedures for the disposal of 2,4,8-Trichloro-7-methoxyquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures due to its hazardous properties. This guide provides detailed protocols for safe handling and disposal, minimizing risk and ensuring environmental protection.
Hazard Profile and Safety Summary
This compound is a chemical compound that presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P312+P330 |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P264, P280, P305+P351+P338 |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[2] | P261, P280 |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | Harmful to aquatic life with long-lasting effects.[2] | P273 |
Experimental Workflow for Disposal
The following workflow provides a systematic approach to the disposal of this compound, from initial handling to final waste collection.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, it is imperative to wear appropriate PPE to prevent exposure.
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, paper towels), in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container.
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Sealing: Keep waste containers tightly closed when not in use to prevent the release of vapors.
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.
4. Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's procedures for arranging a chemical waste pickup. Provide a full inventory of the waste to your EHS office.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the drain, as it is harmful to aquatic life and can persist in the environment.[1][2]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
Caption: Emergency response procedures for spills and exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. Do not allow the spill to enter drains or waterways.[1]
References
Personal protective equipment for handling 2,4,8-Trichloro-7-methoxyquinoline
Comprehensive Safety Protocol for 2,4,8-Trichloro-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on a precautionary approach, treating the substance as potentially hazardous due to its classification as a halogenated quinoline. Adherence to these guidelines is essential for personal safety and environmental protection.
Hazard Assessment and Assumed Risks
Based on the chemical structure and data from similar compounds, this compound should be handled as a substance that may present the following hazards:
-
Skin and Eye Irritation: Similar chlorinated compounds are known to cause skin and serious eye irritation[1][2].
-
Skin Sensitization: May cause an allergic skin reaction upon contact[1].
-
Harmful if Swallowed or Inhaled: Acute toxicity is a potential risk[3].
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects[1].
A thorough risk assessment is mandatory before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The selection of PPE should be based on the specific procedures and quantities being handled.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Must be NIOSH (US) or EN 166 (EU) approved. |
| Hand Protection | Chemical-resistant gloves such as nitrile, butyl rubber, or Viton. Double-gloving is highly recommended, with the outer glove being changed immediately if contaminated. | Tested according to EN 374 standards. |
| Body Protection | A laboratory coat with long sleeves and elastic cuffs is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. | Choose appropriate chemical-resistant materials. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required. | Follow a respiratory protection program in line with institutional guidelines. |
| Foot Protection | Closed-toe, chemical-resistant footwear is required. Pant legs should be worn outside of boots to prevent chemicals from entering. | Standard laboratory safety footwear. |
Operational and Handling Plan
A systematic workflow is critical to ensure safety during the handling of this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage in a designated containment area.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed[1][2].
Weighing and Preparation of Solutions:
-
All weighing and solution preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure[4].
-
Use a balance with a draft shield to prevent the dispersal of solid particles.
-
Utilize dedicated, clean spatulas and weigh boats.
-
When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
After use, immediately and securely recap the primary container.
Reactions and Post-Reaction Work-up:
-
Conduct all reactions in a chemical fume hood.
-
Use appropriate glassware and ensure all connections are secure, especially for reactions under pressure or vacuum.
-
During post-reaction work-up, be mindful of potential splashes and use a face shield in addition to safety goggles.
-
Transfers of solutions should be done carefully, and secondary containment should be used when moving significant quantities.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination[5]. This compound is a halogenated organic chemical and must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Halogenated Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[4][6]. Do not mix with non-halogenated waste, as this will increase disposal costs and complexity[5].
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container for hazardous waste.
Container Management:
-
Waste containers must be made of a material compatible with the chemical waste.
-
Keep all waste containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and a list of the contents.
Disposal Procedure:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[4][5].
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS for assistance. Ensure adequate ventilation. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
